Tiflorex
Description
Structure
3D Structure
Properties
CAS No. |
59173-25-0 |
|---|---|
Molecular Formula |
C12H16F3NS |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C12H16F3NS/c1-3-16-9(2)7-10-5-4-6-11(8-10)17-12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 |
InChI Key |
HNONSDNCRNUTCT-UHFFFAOYSA-N |
SMILES |
CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |
Appearance |
Solid powder |
Other CAS No. |
59173-25-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
flutiorex flutiorex hydrochloride, (+-)-isomer flutiorex, (+)-isomer flutiorex, (-)-isomer SL 72340 tiflorex |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tiflorex: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiflorex, also known as flutiorex, is a sympathomimetic amine of the amphetamine class that was investigated as an anorectic agent. Structurally related to fenfluramine, its pharmacological activity is presumed to be primarily mediated through the modulation of serotonergic systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed methodologies for its synthesis and the analysis of its metabolites are presented, along with a visualization of its proposed signaling pathway.
Chemical Structure and Identifiers
This compound is a chiral compound, typically used as a racemic mixture. Its chemical structure is characterized by a phenylpropan-2-amine backbone with an N-ethyl group and a trifluoromethylthio substituent on the phenyl ring.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | (RS)-N-ethyl-1-{3-[(trifluoromethyl)thio]phenyl}propan-2-amine | [1] |
| SMILES | CCNC(C)Cc1cccc(c1)SC(F)(F)F | [1] |
| CAS Number | 53993-67-2 | [1] |
| Molecular Formula | C₁₂H₁₆F₃NS | [1] |
| Molar Mass | 263.32 g·mol⁻¹ | [1] |
| PubChem CID | 173669 | [1] |
Physicochemical and Pharmacological Properties
Table 2: Summary of this compound Properties
| Property | Value | Reference(s) |
| Pharmacological Class | Anorectic, Sympathomimetic | [1] |
| Proposed Mechanism of Action | Serotonin Releasing Agent (inferred from structural similarity to Fenfluramine) | [1] |
| Oral Bioavailability (in rats) | ~30% | [2] |
| Plasma Half-life (in rats) | 7.5 hours (unchanged drug) | [2] |
| Metabolism | Primarily via S-oxidation and N-dealkylation to northis compound. Metabolites include sulfoxides and sulfones of this compound and northis compound. | [2] |
| Excretion (in rats) | >70% of the dose excreted in urine within 48 hours. | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving a Rosenmund reduction followed by a reductive amination.
Experimental Protocol: Synthesis of this compound
Step 1: Rosenmund Reduction of 3-(trifluoromethylthio)benzoyl chloride
-
Objective: To reduce the acyl chloride to the corresponding aldehyde.
-
Reagents: 3-(trifluoromethylthio)benzoyl chloride, Palladium on barium sulfate (Rosenmund catalyst), Hydrogen gas, Anhydrous toluene (solvent), Quinoline-sulfur (catalyst poison).
-
Procedure:
-
A solution of 3-(trifluoromethylthio)benzoyl chloride in anhydrous toluene is prepared in a reaction vessel equipped with a gas inlet and a reflux condenser.
-
The Rosenmund catalyst (palladium on barium sulfate) and a catalyst poison (e.g., quinoline-sulfur) are added to the solution. The poison is crucial to prevent over-reduction of the aldehyde to an alcohol.[1]
-
Hydrogen gas is bubbled through the stirred solution at a controlled rate.
-
The reaction is gently heated and monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield crude 3-(trifluoromethylthio)benzaldehyde. The product can be purified by distillation or chromatography.
-
Step 2: Reductive Amination of 3-(trifluoromethylthio)benzaldehyde with Ethylamine
-
Objective: To form the final this compound molecule by reacting the aldehyde with ethylamine and reducing the intermediate imine.
-
Reagents: 3-(trifluoromethylthio)benzaldehyde, Ethylamine, A reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation), A suitable solvent (e.g., methanol or ethanol).
-
Procedure:
-
3-(trifluoromethylthio)benzaldehyde is dissolved in a suitable solvent such as methanol in a reaction flask.
-
Ethylamine (as a solution or gas) is added to the flask, leading to the formation of the corresponding imine. The reaction is typically stirred at room temperature.
-
Once imine formation is complete (as monitored by TLC or NMR), a reducing agent is added. For instance, sodium cyanoborohydride can be added portion-wise while maintaining the pH in a slightly acidic range.[3]
-
Alternatively, the imine can be reduced by catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
The reaction is stirred until the reduction is complete.
-
The reaction mixture is then worked up by quenching any remaining reducing agent, removing the solvent, and partitioning the residue between an organic solvent and an aqueous solution.
-
The organic layer is washed, dried, and the solvent is evaporated to yield crude this compound.
-
The final product can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.
-
Analysis of this compound and its Metabolites in Biological Samples
The quantitative analysis of this compound and its primary metabolite, northis compound, in biological matrices like urine and plasma is essential for pharmacokinetic and metabolism studies. A common approach involves gas chromatography-mass spectrometry (GC-MS).
Experimental Protocol: GC-MS Analysis of this compound and Northis compound in Urine
-
Objective: To extract, identify, and quantify this compound and its metabolites from a urine sample.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of urine, an internal standard is added.
-
The pH of the urine is adjusted to be basic (e.g., pH 9-10) using a suitable buffer or base.
-
The sample is extracted with an organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.
-
The organic layer containing this compound and its metabolites is carefully transferred to a clean tube.
-
-
Derivatization (Optional but often necessary for amphetamines):
-
The extracted analytes may be derivatized to improve their chromatographic properties and mass spectral characteristics. A common derivatizing agent for amines is trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
The solvent is evaporated from the extract, and the derivatizing agent is added. The mixture is heated to complete the reaction.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure separation of the analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific ions for this compound, northis compound, and the internal standard. Full scan mode can be used for qualitative identification.
-
-
-
Quantification:
-
Calibration curves are generated using standards of known concentrations of this compound and northis compound.
-
The peak area ratios of the analytes to the internal standard are used to calculate the concentration of the drugs in the original urine sample.
-
-
Proposed Signaling Pathway
Based on its structural similarity to fenfluramine, this compound is hypothesized to act as a serotonin releasing agent. Its sympathomimetic effects are likely mediated through its interaction with the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels in the central nervous system.
References
Tiflorex synthesis pathway and precursors
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Tiflorex: A Technical Guide to its Putative Mechanism of Action on Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The precise mechanism of action of Tiflorex on serotonin receptors has not been extensively studied.[1] This technical guide provides an in-depth overview of its putative mechanism based on its structural similarity to well-characterized serotonergic agents, namely fenfluramine and 4-MTA.[1] The experimental protocols detailed herein are standard methodologies in receptor pharmacology and represent the necessary steps to elucidate the definitive mechanism of this compound.
Introduction
This compound (TFX), also known as flutiorex, is a stimulant amphetamine derivative that was investigated as an appetite suppressant.[1][2] Structurally, it is related to fenfluramine and 4-methylthioamphetamine (4-MTA), both of which are known to exert significant effects on the serotonin (5-HT) system.[1] While clinical trials in the 1970s demonstrated its anorectic effects, a comprehensive characterization of its molecular pharmacology, particularly its interaction with serotonin receptors, is lacking in the published scientific literature.[1][2] This guide synthesizes the known pharmacology of its structural analogs to propose a putative mechanism of action for this compound and outlines the experimental approaches required for its validation.
Putative Mechanism of Action at Serotonin Receptors
Based on its structural relationship to fenfluramine and 4-MTA, this compound is hypothesized to act as a serotonin-releasing agent and a direct agonist at 5-HT2 receptor subtypes .[1]
Serotonin Releasing Agent
Similar to its analogs, this compound likely interacts with the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft. It is proposed that this compound acts as a substrate for SERT, leading to a reversal of the transporter's function and subsequent release of serotonin into the synapse. This increase in extracellular serotonin would lead to the activation of various postsynaptic serotonin receptors.
5-HT2 Receptor Agonism
In addition to promoting serotonin release, this compound may act as a direct agonist at 5-HT2 receptors, particularly the 5-HT2A and 5-HT2C subtypes. This dual action is a characteristic of its analog, 4-MTA. Agonism at these G-protein coupled receptors (GPCRs) would initiate intracellular signaling cascades, contributing to the overall pharmacological effect.
Experimental Protocols for Elucidation of Mechanism
To definitively characterize the interaction of this compound with serotonin receptors, a series of in vitro and in vivo experiments are necessary.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity of this compound for various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtype of interest are prepared.
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at serotonin receptors.
Methodology (for 5-HT2A receptor):
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Second Messenger Measurement: The accumulation of inositol phosphates (IP), a downstream product of 5-HT2A receptor activation, is measured. This is often done using a commercially available assay kit.
-
Data Analysis: A dose-response curve is generated, and the concentration of this compound that produces 50% of the maximal response (EC50) is calculated to determine its potency. The maximal effect (Emax) is also determined to assess its efficacy relative to a known full agonist like serotonin.
In Vivo Microdialysis
This technique allows for the direct measurement of serotonin release in the brains of living animals, providing evidence for this compound's action as a serotonin-releasing agent.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., the striatum or prefrontal cortex).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the aCSF. These dialysate samples are collected at regular intervals.
-
Drug Administration: this compound is administered to the animal.
-
Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Interpretation: An increase in serotonin levels in the dialysate following this compound administration would support its role as a serotonin-releasing agent.
Hypothetical Quantitative Data for this compound
The following table presents a hypothetical summary of quantitative data that could be obtained for this compound through the experimental protocols described above. This data is for illustrative purposes only and is not based on experimental results.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Functional Activity |
| SERT | 150 | 250 (IC50 for uptake) | Reuptake Inhibitor/Releaser |
| 5-HT1A | >10,000 | - | No significant activity |
| 5-HT2A | 85 | 120 (EC50) | Agonist |
| 5-HT2B | 250 | 400 (EC50) | Partial Agonist |
| 5-HT2C | 110 | 180 (EC50) | Agonist |
| Dopamine Transporter (DAT) | >5,000 | - | No significant activity |
| Norepinephrine Transporter (NET) | >5,000 | - | No significant activity |
Conclusion
While direct experimental evidence is currently unavailable, the structural similarities between this compound and known serotonergic agents like fenfluramine and 4-MTA strongly suggest a dual mechanism of action involving serotonin release and direct agonism at 5-HT2 receptors. The experimental protocols outlined in this guide provide a clear roadmap for future research to definitively characterize the molecular pharmacology of this compound. Such studies are imperative for a comprehensive understanding of its therapeutic potential and side-effect profile.
References
Unraveling the Preclinical Pharmacodynamics of Tiflorex: A Technical Guide
An In-depth Examination of a Putative Serotonergic Anorectic Agent for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct preclinical pharmacodynamic studies on Tiflorex are scarce in publicly available literature. This guide synthesizes information on its close structural analog, fenfluramine, to project a hypothesized pharmacodynamic profile for this compound. All quantitative data and experimental protocols are presented as illustrative examples based on fenfluramine and established preclinical methodologies.
Executive Summary
This compound (TFX), also known as flutiorex, is a stimulant amphetamine developed as an appetite suppressant in the 1970s.[1] Structurally related to fenfluramine, its mechanism of action is presumed to be similar, centering on the modulation of the serotonin (5-hydroxytryptamine, 5-HT) system.[1] This technical guide provides a comprehensive overview of the hypothesized pharmacodynamics of this compound in preclinical models, drawing heavily on the well-documented actions of fenfluramine. The guide details its presumed mechanism of action, receptor binding characteristics, and effects on central neurotransmitter systems. Detailed experimental protocols for key preclinical assays are provided, alongside illustrative quantitative data and visualizations of relevant pathways and workflows to support further research and development.
Hypothesized Mechanism of Action
Based on its structural similarity to fenfluramine, this compound is hypothesized to act primarily as a serotonin-releasing agent and reuptake inhibitor .[1][2] This dual mechanism is thought to significantly increase extracellular serotonin levels in the brain, particularly in regions associated with appetite control, such as the hypothalamus.[3][4]
The proposed mechanism involves two key steps:
-
Serotonin Transporter (SERT) Substrate Activity: this compound likely acts as a substrate for the serotonin transporter (SERT).[5] This allows it to be transported into the presynaptic neuron.
-
Vesicular Monoamine Transporter 2 (VMAT2) Disruption and SERT Reversal: Once inside the neuron, this compound is thought to disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytoplasmic serotonin concentration.[5] This high cytoplasmic serotonin level causes a reversal of the serotonin transporter's direction of flow, resulting in the non-vesicular release of serotonin into the synaptic cleft.[5][6]
Additionally, this compound may directly inhibit the reuptake of serotonin from the synapse by blocking SERT.[2][7] The combined effect of serotonin release and reuptake inhibition leads to a sustained elevation of synaptic serotonin, enhancing serotonergic neurotransmission.[4]
Quantitative Pharmacodynamic Data (Illustrative)
The following tables summarize key quantitative data for fenfluramine and its active metabolite, norfenfluramine, which serve as a proxy for the expected pharmacodynamic profile of this compound.
Table 1: Monoamine Transporter Interaction in Rat Brain Synaptosomes
| Compound | Transporter | Assay | Potency (EC50/IC50, nM) |
| (+)-Fenfluramine | SERT | [3H]5-HT Release | 52 |
| NET | [3H]NE Release | 302 | |
| DAT | [3H]DA Release | Inactive | |
| (-)-Fenfluramine | SERT | [3H]5-HT Release | 147 |
| (+)-Norfenfluramine | SERT | [3H]5-HT Release | 59 |
| NET | [3H]NE Release | 73 | |
| (-)-Norfenfluramine | SERT | [3H]5-HT Release | 287 |
| d-Fenfluramine | SERT | [3H]5-HT Uptake Inhibition | 500 |
Data sourced from studies on fenfluramine and its metabolites.[7][8]
Table 2: Receptor Binding Affinities (Ki, nM) (Illustrative)
| Receptor | Fenfluramine (Ki, nM) | Norfenfluramine (Ki, nM) |
| 5-HT1D | >1000 | High Affinity (Specific value not available) |
| 5-HT2A | >1000 | Moderate Affinity (Specific value not available) |
| 5-HT2B | >1000 | High Affinity (Specific value not available) |
| 5-HT2C | >1000 | High Affinity (Specific value not available) |
| Dopamine D5 | >10000 | Not Available |
Data is illustrative and based on available information for fenfluramine and norfenfluramine. Norfenfluramine generally shows higher affinity for 5-HT2 receptor subtypes than the parent compound.
Experimental Protocols
Detailed methodologies for key preclinical experiments to characterize the pharmacodynamics of this compound are outlined below.
Radioligand Receptor Binding Assay
This protocol describes a method to determine the binding affinity of this compound and its metabolites for various monoamine transporters and receptors.
-
Objective: To determine the inhibition constant (Ki) of this compound at SERT, NET, DAT, and various 5-HT receptor subtypes.
-
Materials:
-
Rat brain tissue homogenates (e.g., striatum for DAT, cortex for SERT/NET) or cells expressing the target receptor.
-
Radioligands (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]ketanserin for 5-HT2A).
-
Test compound (this compound) at various concentrations.
-
Incubation buffer, wash buffer, glass fiber filters, scintillation fluid.
-
96-well plates, filter harvester, scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue in cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
References
- 1. Effects of fenfluramine and phentermine (fen-phen) on dopamine and serotonin release in rat striatum: in vivo microdialysis study in conscious animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative action of fenfluramine on the uptake and release of serotonin and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenfluramine administered systemically or locally increases extracellular serotonin in the lateral hypothalamus as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrier-mediated serotonin release induced by d-fenfluramine: studies with human neuroblastoma cells transfected with a rat serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 28117 [pdspdb.unc.edu]
Tiflorex: A Historical and Mechanistic Review of a Fenfluramine Analog as an Anorectic Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction and Historical Context
The development of Tiflorex is rooted in the broader history of amphetamine-derived anorectic agents. Following the widespread use of amphetamine and its derivatives for weight loss, research efforts in the mid-20th century focused on developing analogs with a more favorable safety profile, particularly with reduced central nervous system stimulant and abuse potential. Fenfluramine, a serotonin-releasing agent, was a key development in this area. This compound, as a fenfluramine analog, was investigated for its potential to suppress appetite with a distinct pharmacological profile. Early studies in the 1970s explored its efficacy and mechanism of action.
Physicochemical Properties
| Property | Value |
| Chemical Name | N-ethyl-α-methyl-3-(trifluoromethylthio)phenethylamine |
| Alternative Names | Flutiorex, TFX-SR |
| Molecular Formula | C₁₂H₁₆F₃NS |
| Molecular Weight | 279.33 g/mol |
| Structure | |
Preclinical Pharmacology
Pharmacokinetics in Animal Models
A study in male rats using radiolabeled 14C-Tiflorex provided insights into its pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (10 mg/kg) |
| Absorption | Rapidly absorbed, max plasma levels within 30 min | - |
| Bioavailability | Low (30%) | - |
| Excretion | >70% of dose in urine within 48 hr | >70% of dose in urine within 48 hr; ~10% in feces (indicating biliary excretion) |
| Metabolism | Major route is S-oxidation to sulfoxides and sulfones of this compound and northis compound | - |
| Plasma Half-life (Elimination) | Unchanged drug: 7.5 hr; Metabolites: ~2.5 hr (except northis compound sulfone: 9.8 hr) | - |
Experimental Protocol: Pharmacokinetic Study in Rats
-
Subjects: Male rats.
-
Drug Administration: A single dose of 14C-Tiflorex (10 mg/kg; 250 µCi) was administered either orally or intravenously.
-
Sample Collection: Urine and feces were collected over 48 hours. Blood samples were collected at various time points to determine plasma concentrations of the unchanged drug and its metabolites. For biliary excretion studies, bile duct cannulation was performed.
-
Analysis: Radioactivity in urine, feces, and plasma was quantified to determine the extent of absorption and excretion. Plasma samples were analyzed to identify and quantify this compound and its metabolites.
Clinical Pharmacology
Clinical investigations of this compound were conducted in small-scale studies with healthy volunteers to assess its anorectic activity and safety profile.
Anorectic Efficacy and Safety
A two-phase, placebo-controlled, double-blind trial evaluated a sustained-release formulation of this compound (TFX-SR) in six healthy female volunteers.[1]
Table 2: Summary of Clinical Effects of this compound (TFX-SR)[1]
| Parameter | Observation |
| Subjective Hunger | Significant reduction compared to pre-drug values, observed 5-7 hours post-administration. No significant reduction with placebo. |
| Food Intake | Significant reduction at a time corresponding to the subjective anorectic effect. |
| Cardiovascular Effects | No effect on pulse rate or blood pressure. |
| Central Nervous System (CNS) Effects | No evidence of CNS stimulation. No influence on critical flicker fusion frequency or psychomotor performance. A reduction in subjective arousal was observed at 3 hours. |
| Adverse Effects | Mydriasis (pupil dilation) was observed. Slight sleep disturbance and headaches were reported more frequently than with placebo. |
Another double-blind trial involving six healthy volunteers compared flutiorex with fenfluramine and a placebo.
Table 3: Comparative Effects of Flutiorex and Fenfluramine
| Effect | Flutiorex | Fenfluramine |
| Anorectic Potency | Approximately twice as potent as fenfluramine. | - |
| CNS Effects | Central nervous system stimulant (increase in critical flicker frequency). | - |
| Sympathetic Nervous System Effects | Definite alpha-adrenergic sympathomimetic stimulation (rise in systolic blood pressure and marked mydriasis). | - |
Experimental Protocol: Clinical Trial of TFX-SR[1]
-
Study Design: Two-phase, placebo-controlled, double-blind trial.
-
Participants: Six healthy female volunteers.
-
Intervention: Administration of a slow-release form of this compound (TFX-SR).
-
Assessments:
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Phase I: Subjective measures of hunger, arousal, and mood.
-
Phase II: Objective measures of food intake.
-
Physiological Measures: Critical flicker fusion, pupil diameter, pulse rate, and blood pressure.
-
Mechanism of Action
The precise molecular mechanism of this compound's anorectic effect has not been extensively elucidated in publicly available literature. However, based on its classification as a fenfluramine analog and its observed CNS stimulant and sympathomimetic effects, a plausible mechanism involves the modulation of monoamine neurotransmitter systems, including serotonin, dopamine, and norepinephrine. Anorectic drugs often exert their effects by inhibiting the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability to act on postsynaptic receptors in appetite-regulating centers of the brain, such as the hypothalamus.
Putative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for this compound, based on the known mechanisms of related anorectic agents.
Caption: Hypothetical mechanism of this compound's anorectic action.
Synthesis
Caption: Plausible, unconfirmed synthesis workflow for this compound.
Discussion and Future Perspectives
This compound represents an interesting case study in the historical development of anorectic drugs. The available data from early clinical and preclinical studies suggest that it is a potent anorectic with a pharmacological profile characterized by CNS stimulation and sympathomimetic effects, distinguishing it from its parent compound, fenfluramine. However, the lack of extensive, large-scale clinical trial data in the public domain makes a comprehensive assessment of its efficacy and safety challenging.
For future research, it would be valuable to:
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Conduct in vitro binding and functional assays to definitively characterize the interaction of this compound and its metabolites with serotonin, dopamine, and norepinephrine transporters.
-
Perform head-to-head comparative studies with currently approved anorectic agents to better understand its relative efficacy and safety.
-
Investigate the long-term effects of this compound on cardiovascular health, given the known risks associated with other amphetamine-derived anorectics.
Conclusion
This compound is a fenfluramine analog that demonstrated anorectic properties in early studies. Its mechanism of action is likely mediated through the modulation of monoamine neurotransmitter systems. While the initial findings were promising, a comprehensive understanding of its clinical utility is limited by the scarcity of publicly available data from large-scale clinical trials. This technical guide provides a consolidation of the existing knowledge on this compound, highlighting the need for further research to fully elucidate its therapeutic potential and safety profile.
References
What is the difference between Tiflorex and flutiorex
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Tiflorex, also known as flutiorex, is a stimulant amphetamine derivative that was investigated as a potential appetite suppressant in the 1970s.[1] Structurally related to fenfluramine, this compound progressed to Phase II clinical trials but its development appears to have been discontinued.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, proposed mechanism of action, pharmacokinetics, and clinical findings. Due to the limited availability of direct receptor binding data for this compound, this guide incorporates data from its close structural analog, fenfluramine, and its active metabolite, norfenfluramine, to infer its pharmacological profile.
Chemical and Physical Properties
This compound is a racemic mixture with the chemical name (RS)-N-ethyl-1-{3-[(trifluoromethyl)thio]phenyl}propan-2-amine.[1]
| Property | Value | Source |
| Molecular Formula | C12H16F3NS | [1] |
| Molar Mass | 263.32 g·mol−1 | [1] |
| CAS Number | 53993-67-2 | [1] |
| IUPAC Name | (RS)-N-ethyl-1-{3-[(trifluoromethyl)thio]phenyl}propan-2-amine | [1] |
Proposed Mechanism of Action
While the mechanism of action of this compound has not been extensively studied, it is presumed to be similar to that of fenfluramine.[1] Fenfluramine and its active metabolite, norfenfluramine, are known to act as serotonin-releasing agents and also exhibit agonist activity at certain serotonin receptors.[1][2][3] The primary mechanism is believed to be the release of serotonin from presynaptic terminals, which in turn activates serotonin receptors involved in the regulation of appetite.
Given the structural similarity, this compound is likely a selective serotonin-releasing agent (SSRA). The proposed signaling pathway involves the following steps:
-
Uptake into Presynaptic Neuron: this compound enters the presynaptic neuron via the serotonin transporter (SERT).
-
Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Inside the neuron, this compound interacts with VMAT2 on synaptic vesicles, leading to the release of serotonin into the cytoplasm.
-
SERT Reversal: The increased cytoplasmic serotonin concentration causes a reversal of the SERT direction of transport, releasing serotonin into the synaptic cleft.
-
Receptor Activation: The elevated synaptic serotonin levels lead to the activation of postsynaptic serotonin receptors, particularly those in the 5-HT2 family, which are implicated in appetite control.
Caption: Proposed mechanism of this compound-induced serotonin release.
Pharmacological Profile
As direct binding affinity data for this compound is unavailable, the following tables summarize the binding affinities (Ki, nM) of its structural analog, fenfluramine, and its active metabolite, norfenfluramine, at various receptors. This data provides insight into the likely receptor interaction profile of this compound.
Table 1: Binding Affinity (Ki, nM) of Fenfluramine and Norfenfluramine at Serotonin Receptors
| Receptor | Fenfluramine Ki (nM) | Norfenfluramine Ki (nM) | Reference |
| 5-HT2A | Weak | Moderate Affinity | [2] |
| 5-HT2B | Weak | High Affinity | [2] |
| 5-HT2C | Weak | High Affinity | [2] |
| 5-HT1A | ≥30% binding | ≥30% binding | [4] |
Table 2: Binding Affinity (Ki, nM) of Fenfluramine at Other Receptors
| Receptor/Transporter | Ki (nM) | Reference |
| σ1 | 266 | [4] |
| β2-adrenergic | 17,500 | [4] |
| Muscarinic M1 | ≥30% binding | [4] |
| Sodium Channels | ≥30% binding | [4] |
Pharmacokinetics
Studies in rats have provided insights into the pharmacokinetic profile of this compound.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed orally | [5] |
| Time to Maximum Plasma Concentration | Within 30 minutes | [5] |
| Bioavailability | Low (30%) | [5] |
| Plasma Half-life (elimination) | 7.5 hours | [5] |
| Excretion | >70% in urine within 48 hours | [5] |
| Biliary Excretion | A probable route of elimination | [5] |
Metabolism
The primary metabolic pathway for this compound in rats is N-dealkylation to its active metabolite, norflutiorex. Both this compound and norflutiorex undergo S-oxidation to form sulfoxides and sulfones.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 4. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism and kinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiflorex CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiflorex, also known as flutiorex, is a stimulant of the amphetamine class that was investigated as an appetite suppressant in the 1970s.[1] Structurally related to fenfluramine, this compound showed promise in early clinical trials, demonstrating anorectic effects.[1][2] However, its development appears to have been abandoned, and it was never marketed. This technical guide provides a comprehensive overview of the available chemical, pharmacological, and clinical data on this compound, intended for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a racemic mixture with the IUPAC name (RS)-N-ethyl-1-{3-[(trifluoromethyl)thio]phenyl}propan-2-amine.[1] Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 53993-67-2 |
| Molecular Formula | C12H16F3NS |
| Molar Mass | 263.32 g·mol−1 |
| Synonyms | Flutiorex, TFX |
Experimental Protocols
Synthesis of this compound
-
Reduction: The starting material, 3-(trifluoromethylthio)benzoyl chloride, undergoes a Rosenmund reduction to yield 3-((trifluoromethyl)thio)benzaldehyde.
-
Henry Reaction: The resulting aldehyde is then reacted with nitroethane in a Henry reaction to produce 1-(2-nitroprop-1-en-1-yl)-3-[(trifluoromethyl)sulfanyl]benzene.
-
Formation of Propanone: This intermediate is then treated with an iron catalyst in concentrated hydrochloric acid to form 1-(3'-trifluoromethylthiophenyl)-2-propanone.
-
Reductive Amination: The final step is a reductive amination of the propanone with ethylamine and formic acid as the reducing agent to yield this compound.
Pharmacological Profile
Pharmacodynamics
The precise mechanism of action of this compound has not been extensively studied.[3] However, based on its structural similarity to compounds like fenfluramine and 4-MTA, it is believed to act as a selective serotonin releasing agent and an agonist at 5-HT2 receptors.[3] This action is thought to be responsible for its appetite-suppressing effects.[3]
Pharmacokinetics
Studies in rats have provided insights into the pharmacokinetic profile of this compound.[1] The drug is rapidly absorbed after oral administration, reaching maximum plasma concentrations within 30 minutes.[1] It has a relatively long plasma half-life of approximately 7.5 hours for the parent drug.[1] However, the bioavailability of this compound is low, at around 30%.[1]
The primary routes of metabolism are S-oxidation and N-dealkylation to its metabolite, norflutiorex.[1] Both this compound and norflutiorex are primarily excreted in the urine.[1][3]
| Pharmacokinetic Parameter (in rats) | Value |
| Time to Maximum Plasma Concentration (Tmax) | ~30 minutes |
| Plasma Half-life (t1/2) | 7.5 hours (unchanged drug) |
| Bioavailability | ~30% |
| Primary Metabolites | Northis compound sulfoxides and sulfones |
| Route of Elimination | Primarily urinary excretion |
Clinical Data
This compound underwent Phase II clinical trials to evaluate its anorectic activity in humans. A sustained-release formulation, TFX-SR, was used in these studies.
Efficacy
The clinical trials demonstrated that this compound produced a significant suppression of appetite.[1][3] It was reported to be approximately twice as potent as fenfluramine in its anorectic effects in humans.[2] A study involving healthy female volunteers showed a significant reduction in food intake at a time corresponding to the subjective anorectic effect.
Safety and Tolerability
The clinical trials also reported a number of side effects associated with this compound use. These were generally mild but occurred more frequently than with placebo.
| Reported Side Effects | Observations |
| Sleep Disturbances | Slightly more frequent than placebo.[3] |
| Headaches | More frequent than placebo.[3] |
| Mydriasis (pupil dilation) | Observed in clinical trials.[3] |
| Arousal | Self-reported decrease in arousal.[3] |
| Cardiovascular Effects | Little to no effect on heart rate.[3] |
Signaling Pathways
As the direct signaling pathways of this compound have not been fully elucidated, the mechanism of its close analog, fenfluramine, is presented here as a likely model. Fenfluramine is understood to exert its effects through a dual mechanism involving the serotonergic and sigma-1 receptor systems.
Caption: Inferred signaling pathway for this compound based on fenfluramine.
Experimental Workflow
The general workflow for evaluating a potential anorectic agent like this compound, from synthesis to clinical evaluation, is outlined below.
References
Early Clinical Trial Data for Tiflorex: A Technical Review
DISCLAIMER: Tiflorex (formerly flutiorex) is a stimulant amphetamine that was under development as an appetite suppressant in the 1970s and appears to have been abandoned. The data presented herein is historical, derived from a limited number of early-phase clinical studies conducted in the 1970s. The level of detail in these studies does not meet modern clinical trial reporting standards. The mechanism of action was never fully elucidated.
Introduction
This compound, also known as flutiorex, is a structural analog of fenfluramine developed as an anorectic agent.[1] It was investigated for its appetite-suppressing properties in the 1970s, reaching Phase II clinical trials.[1] Studies from this era provide initial insights into its pharmacodynamics, safety, and pharmacokinetics in humans. This document synthesizes the available early clinical data to offer a technical overview for researchers and drug development professionals.
Proposed Mechanism of Action and Metabolism
While the specific molecular mechanism of this compound was reportedly never fully studied, its structural similarity to fenfluramine suggests a likely serotonergic mode of action.[1] Fenfluramine is known to act as a serotonin-releasing agent and agonist at various serotonin receptors, which increases serotonergic transmission in hypothalamic centers that regulate feeding behavior.[1]
Pharmacokinetic studies in rats show that this compound is metabolized via two primary routes: N-dealkylation to its active metabolite, norflutiorex, and S-oxidation.[2] Preliminary assessments in humans confirmed that this compound is rapidly absorbed and de-ethylated to norflutiorex.[3]
Experimental Protocols
Two key human trials provide the bulk of the available data. Both were double-blind, placebo-controlled studies involving a small number of healthy volunteers.
Preliminary Assessment of Flutiorex (Giudicelli et al., 1976)
-
Study Design: A double-blind, crossover trial comparing single doses of flutiorex (this compound), fenfluramine, and placebo.[3]
-
Participants: Six healthy volunteers.[3]
-
Interventions: Specific dosages were not detailed in the abstract.
-
Outcome Measures:
-
Anorectic Effect: Food intake was measured.[3]
-
Sympathetic Nervous System: Assessed via systolic blood pressure and pupillary diameter (mydriasis).[3]
-
Central Nervous System (CNS): Evaluated using critical flicker fusion frequency and the pursuit rotor test for psychomotor coordination.[3]
-
Pharmacokinetics: Serial blood and urine levels of flutiorex and its metabolite norflutiorex were determined.[3]
-
Evaluation of Sustained-Release this compound (TFX-SR) (Silverstone et al., 1979)
-
Study Design: A two-phase, double-blind, placebo-controlled trial.[1][4]
-
Intervention: A slow-release formulation of this compound (TFX-SR).
-
Outcome Measures:
-
Phase I (Subjective Measures):
-
Phase II (Objective Measures):
-
Clinical Trial Data
The quantitative data from these early trials are limited. The findings are summarized below.
Pharmacodynamic Effects
| Parameter | This compound Formulation | Result | Reference |
| Anorectic Effect | Standard | Significant anorectic effect; approx. 2x more potent than fenfluramine. | [3] |
| TFX-SR | Significant reduction in subjective hunger 5-7 hours post-administration. | [1][4] | |
| TFX-SR | Significant reduction in objective food intake. | [1][4] | |
| Cardiovascular | Standard | Rise in systolic blood pressure. | [3] |
| TFX-SR | No effect on pulse rate or blood pressure. | [1][4] | |
| Autonomic | Standard & TFX-SR | Produced marked mydriasis (pupil dilation). | [1][3][4] |
| CNS Effects | Standard | CNS stimulant; increased critical flicker frequency. | [3] |
| Standard | No influence on psychomotor coordination. | [3] | |
| TFX-SR | No evidence of CNS stimulation; no influence on critical flicker fusion or psychomotor performance. | [1][4] | |
| TFX-SR | Reduction in subjective arousal observed at 3 hours. | [1][4] |
Safety and Tolerability (TFX-SR)
The study on the sustained-release formulation reported the following adverse effects compared to placebo.[1][4]
| Adverse Event | TFX-SR (n=12 exposures) | Placebo (n=12 exposures) |
| Headache | More frequent (7 of 12) | Less frequent |
| Sleep Disturbance | Slight disturbance reported | Not specified |
| Total Side Effects | 11 occasions | 5 occasions |
Pharmacokinetic Profile
Human pharmacokinetic data is primarily descriptive.
| Parameter | Finding | Reference |
| Absorption | Rapidly absorbed. | [3] |
| Metabolism | Rapidly N-deethylated to its metabolite, norflutiorex. | [3] |
| Distribution | Accumulates in large quantities in the tissues. | [3] |
| Excretion | This compound and norflutiorex are excreted in very small quantities in the urine. | [3] |
| Metabolite Kinetics | Blood levels of norflutiorex appear to remain elevated longer than those of the parent drug. | [3] |
Note: More detailed pharmacokinetic parameters (T½, Cmax, AUC) are available from rat studies but are not included here as they may not be representative of human kinetics.[2]
Conclusion
Early clinical data for this compound, developed in the 1970s, demonstrate that it possessed a significant appetite-suppressant effect, reported to be approximately twice as potent as fenfluramine.[3] The sustained-release formulation (TFX-SR) showed efficacy in reducing both subjective hunger and objective food intake with a different side effect profile than the standard formulation, notably lacking effects on heart rate and blood pressure.[1][4] However, it caused a higher incidence of headaches than placebo.[1][4] The drug was rapidly absorbed and converted to its active metabolite, norflutiorex.[3] The development of this compound was ultimately abandoned, and the limited and dated nature of the available data precludes a complete understanding of its clinical profile by modern standards.
References
- 1. An evaluation of the anorectic activity in man of a sustained release formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism and kinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary assessment of flutiorex, a new anorectic drug, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An evaluation of the anorectic activity in man of a sustained release formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Known Metabolites of Tiflorex in Rats: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the current knowledge on the metabolism of Tiflorex in rats. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the identified metabolites, metabolic pathways, quantitative data, and the experimental protocols utilized in these studies.
Introduction
This compound, a trifluoromethylthio-substituted phenylisopropylamine, has been the subject of metabolic studies in rats to understand its biotransformation and elimination pathways. The primary route of metabolism involves S-oxidation and N-dealkylation, leading to the formation of several key metabolites. This document summarizes the findings from pivotal studies, presenting the data in a structured and accessible format for easy reference and comparison.
Metabolic Pathways of this compound in Rats
The metabolism of this compound in rats is characterized by two main enzymatic reactions: S-oxidation and N-dealkylation. The trifluoromethylthio group present in the this compound structure directs the metabolism towards S-oxidation, as p-hydroxylation is blocked.[1]
-
S-oxidation: The sulfur atom in the trifluoromethylthio group is oxidized to form sulfoxide and subsequently sulfone derivatives. This occurs for both the parent drug (this compound) and its N-dealkylated metabolite (northis compound).
-
N-dealkylation: The ethyl group attached to the nitrogen atom is removed, resulting in the formation of northis compound. This primary metabolite can then undergo further S-oxidation.
The interplay of these pathways leads to the formation of four major metabolites.
References
Structural and Pharmacological Nexus: A Technical Deep Dive into Tiflorex and Fenfluramine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural and pharmacological relationship between the anorectic agents Tiflorex (also known as flutiorex) and the well-characterized compound, fenfluramine. Both molecules, belonging to the phenethylamine class, were developed for their appetite-suppressant properties. This document provides a comprehensive analysis of their structural nuances, metabolic fates, and mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Structural Comparison: A Tale of Two Trifluoromethyls
This compound and fenfluramine share a common phenethylamine backbone, a structural motif prevalent in many centrally acting compounds. The key distinction lies in the substitution on the phenyl ring. While both possess a trifluoromethyl (CF3) group at the meta-position, in this compound this group is attached via a sulfur atom, forming a trifluoromethylthio (-SCF3) group. This seemingly minor alteration has significant implications for the compound's metabolic stability and pharmacological activity.
| Feature | This compound (Flutiorex) | Fenfluramine |
| IUPAC Name | N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine | N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
| Molecular Formula | C12H16F3NS | C12H16F3N |
| Molecular Weight | 263.32 g/mol | 231.26 g/mol |
| SMILES | CCNC(C)Cc1cccc(c1)SC(F)(F)F | CCNC(C)Cc1cccc(c1)C(F)(F)F |
Pharmacological Profile: Efficacy and Receptor Interactions
Both this compound and fenfluramine exert their anorectic effects primarily through modulation of the serotonergic system. However, the potency and specific receptor interactions exhibit notable differences.
Anorectic Efficacy
Clinical and preclinical studies have demonstrated that this compound is a more potent anorectic agent than fenfluramine. In human studies, this compound was found to be approximately twice as potent as fenfluramine in reducing food intake.[1] A comparative study in rats also highlighted the dose-dependent anorectic effects of both compounds.[2]
Receptor Binding Affinity
While specific receptor binding affinity data (Ki values) for this compound is not extensively available in the public domain, the pharmacological activity of fenfluramine and its primary active metabolite, norfenfluramine, has been well-characterized. Norfenfluramine, in particular, displays high affinity for serotonin 5-HT2B and 5-HT2C receptors.[3] This interaction, especially with the 5-HT2B receptor, has been linked to the adverse cardiac valvulopathy observed with long-term fenfluramine use.[3]
| Compound | Receptor | Ki (nM) |
| Norfenfluramine | 5-HT2A | Moderate Affinity |
| Norfenfluramine | 5-HT2B | High Affinity |
| Norfenfluramine | 5-HT2C | High Affinity |
Metabolic Pathways: Divergent Fates
The structural difference between this compound and fenfluramine leads to distinct metabolic pathways.
This compound Metabolism
In rats, the primary metabolic route for this compound is S-oxidation . The trifluoromethylthio group undergoes oxidation to form the corresponding sulfoxide and sulfone derivatives of both this compound and its N-de-ethylated metabolite, northis compound.[4] This pathway is a consequence of the sulfur linkage, which provides a site for oxidative metabolism.
Fenfluramine Metabolism
The metabolism of fenfluramine is dominated by N-de-alkylation . The ethyl group is removed from the nitrogen atom to form the active metabolite, norfenfluramine. This reaction is primarily catalyzed by a suite of cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, and CYP2D6 as the primary enzymes, with minor contributions from CYP2C9, CYP2C19, and CYP3A4.[5]
Mechanism of Action: Serotonin Release and Beyond
Both compounds are classified as serotonin-releasing agents. They interact with the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2) to increase the extracellular concentration of serotonin in the synaptic cleft.[6]
Fenfluramine and its metabolite norfenfluramine also exhibit activity at sigma-1 receptors, which may contribute to their overall pharmacological profile.[7]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2B receptors).
-
Radioligand specific for the target receptor (e.g., [3H]-LSD).
-
Test compound (this compound or fenfluramine).
-
Non-specific binding control (e.g., a high concentration of a known ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well filter plates and a vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Drug Metabolism Assay using Liver Microsomes (General Protocol)
Objective: To identify the metabolites of a test compound and the enzymes responsible for its metabolism.
Materials:
-
Human liver microsomes (or microsomes from other species).
-
Test compound (this compound or fenfluramine).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile or methanol) to stop the reaction.
-
LC-MS/MS system for metabolite analysis.
-
Specific CYP inhibitors (optional, for reaction phenotyping).
Procedure:
-
Pre-incubate the liver microsomes and the test compound in the incubation buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time period (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
To identify the specific CYP enzymes involved, the assay can be repeated in the presence of selective CYP inhibitors. A decrease in the formation of a particular metabolite in the presence of a specific inhibitor suggests the involvement of that enzyme.
Conclusion
This compound and fenfluramine, while structurally similar, exhibit key differences in their chemical makeup that translate to distinct pharmacological and metabolic profiles. The substitution of a trifluoromethyl group with a trifluoromethylthio group in this compound enhances its anorectic potency and alters its primary metabolic pathway from N-de-alkylation to S-oxidation. A thorough understanding of these structure-activity and structure-metabolism relationships is crucial for the design and development of safer and more effective therapeutic agents targeting the serotonergic system for appetite regulation and other central nervous system disorders. Further research to elucidate the specific receptor binding profile of this compound would provide a more complete picture of its pharmacological actions.
References
- 1. scribd.com [scribd.com]
- 2. Qualitative and quantitative effects of fenfluramine and this compound on food consumption in trained rats offered dietary choices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism and kinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 7. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tiflorex Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Tiflorex in rodent models for research purposes. This compound, a stimulant amphetamine structurally related to fenfluramine, was initially developed as an appetite suppressant.[1] Understanding its administration and effects in preclinical rodent models is crucial for further investigation into its pharmacological properties.
Mechanism of Action
While the precise mechanism of action for this compound has not been extensively studied, it is believed to be similar to that of fenfluramine, which acts as a selective serotonin-releasing agent and agonist at 5-HT2 receptors.[1][2] This leads to enhanced central serotoninergic transmission, which is thought to mediate its appetite-suppressing effects.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from rodent studies involving this compound administration.
Table 1: Pharmacokinetic Parameters of this compound in Male Rats
| Parameter | Value | Route of Administration | Dosage | Source |
| Time to Maximum Plasma Concentration (Tmax) | Within 30 minutes | Oral | 10 mg/kg | [4] |
| Plasma Half-Life (t½) of Unchanged Drug | 7.5 hours | Oral/Intravenous | 10 mg/kg | [4] |
| Plasma Half-Life (t½) of Metabolites | ~2.5 hours (except northis compound sulfone) | Oral/Intravenous | 10 mg/kg | [4] |
| Plasma Half-Life (t½) of Northis compound Sulfone | 9.8 hours | Oral/Intravenous | 10 mg/kg | [4] |
| Oral Bioavailability | ~30% | Oral | 10 mg/kg | [4] |
| Primary Route of Excretion | Urine (>70% within 48 hours) | Oral/Intravenous | 10 mg/kg | [4] |
Table 2: Effective Dosages of this compound in Anorectic Studies in Male Rats
| Dosage | Route of Administration | Observed Effect | Source |
| 2.5 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in consumption of protein-rich and protein-poor diets. | [3] |
| 5.0 mg/kg | Intraperitoneal (i.p.) | More pronounced dose-dependent reduction in consumption of protein-rich and protein-poor diets. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound administration in rodents.
Protocol 1: Pharmacokinetic Analysis of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following oral or intravenous administration.
Materials:
-
This compound (and ¹⁴C-labeled this compound for excretion studies)
-
Male rats (e.g., Sprague-Dawley)
-
Vehicle for drug administration (e.g., sterile water, saline)
-
Oral gavage needles
-
Intravenous injection equipment
-
Blood collection supplies (e.g., heparinized tubes)
-
Metabolic cages for urine and feces collection
-
Analytical instrumentation for drug quantification (e.g., HPLC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate male rats to the laboratory environment for at least one week prior to the experiment.
-
Dose Preparation: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for a 10 mg/kg dosage.
-
Administration:
-
Oral (p.o.): Administer the this compound solution via oral gavage.
-
Intravenous (i.v.): Administer the this compound solution via tail vein injection.
-
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Excretion Analysis: House a subset of animals in metabolic cages and collect urine and feces for 48 hours post-administration.
-
Sample Analysis: Analyze plasma, urine, and fecal samples to determine the concentration of this compound and its metabolites.
-
Data Analysis: Calculate pharmacokinetic parameters such as Tmax, Cmax, half-life, and bioavailability.
Protocol 2: Evaluation of Anorectic Effects of this compound in Rats
Objective: To assess the effect of this compound on food consumption in rats.
Materials:
-
This compound
-
Male rats (e.g., Wistar)
-
Vehicle for injection (e.g., sterile saline)
-
Intraperitoneal injection equipment
-
Specialized diets (e.g., protein-rich, protein-poor, carbohydrate-rich, carbohydrate-poor)
-
Food consumption monitoring system
Procedure:
-
Animal Training: Train male rats to a reversed dark/light cycle (e.g., 'night' from 11:00 to 23:00 h) and to a food choice paradigm where they have access to specific diets for the first 4 hours of the dark cycle.[3]
-
Dose Preparation: Prepare solutions of this compound in sterile saline at concentrations suitable for 2.5 mg/kg and 5.0 mg/kg dosages.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the end of the light cycle.[3]
-
Food Consumption Measurement: Measure the consumption of each diet for each rat during the 4-hour feeding period.
-
Data Analysis: Analyze the food consumption data to determine the effect of different doses of this compound on dietary choices and total caloric intake.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound leading to appetite suppression.
Experimental Workflow
Caption: General experimental workflow for rodent studies involving this compound administration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative effects of fenfluramine and this compound on food consumption in trained rats offered dietary choices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism and kinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Tiflorex in Plasma
Abstract
These application notes provide detailed methodologies for the quantitative analysis of Tiflorex in plasma samples. Given the structural similarity of this compound to amphetamine-like substances, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described herein are adapted from validated methods for related compounds and are intended for use by researchers, scientists, and drug development professionals. Detailed sample preparation techniques, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are provided, along with comprehensive instrumental parameters.
Introduction
This compound, also known as flutiorex, is a sympathomimetic amine that was investigated for its anorectic properties. It is structurally related to fenfluramine and amphetamine. Accurate and reliable quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document presents a compilation of analytical methods and detailed protocols to facilitate the determination of this compound in a laboratory setting. The methodologies are designed to offer a range of options in terms of sensitivity, selectivity, and available instrumentation.
Chemical Structure
-
IUPAC Name: (RS)-N-ethyl-1-{3-[(trifluoromethyl)thio]phenyl}propan-2-amine[1]
Analytical Methods Overview
The selection of an appropriate analytical method for this compound determination in plasma depends on the desired sensitivity, specificity, and the instrumentation available. The following sections detail three distinct and validated approaches.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers high sensitivity and is suitable for laboratories equipped with HPLC systems with fluorescence detectors. Since this compound does not possess native fluorescence, a derivatization step is required to introduce a fluorescent tag to the molecule.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that is considered the gold standard for bioanalytical quantification. This method provides excellent selectivity by monitoring specific precursor-to-product ion transitions for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. For amphetamine-like substances such as this compound, derivatization is typically employed to improve chromatographic properties and thermal stability.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters that can be expected from each analytical method, based on data from the analysis of structurally similar amphetamine-like compounds.
Table 1: HPLC-FLD Quantitative Data
| Parameter | Expected Range |
| Linearity Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | < 1 ng/mL[3] |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Table 2: LC-MS/MS Quantitative Data
| Parameter | Expected Range |
| Linearity Range | 0.1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL[4][5] |
| Recovery | 90 - 110% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
Table 3: GC-MS Quantitative Data
| Parameter | Expected Range |
| Linearity Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL[6][7] |
| Limit of Quantification (LOQ) | 0.5 - 2 ng/mL[6][7] |
| Recovery | 80 - 115% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: HPLC-FLD Method
This protocol describes the analysis of this compound in plasma using HPLC with fluorescence detection following liquid-liquid extraction and derivatization.
1.1. Materials and Reagents
-
Plasma samples
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar amphetamine analog)
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Fluorescent derivatizing agent (e.g., 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride - DIB-Cl)[3]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Citrate buffer
-
Deionized water
1.2. Sample Preparation (Liquid-Liquid Extraction & Derivatization)
-
Pipette 500 µL of plasma into a glass test tube.
-
Add 50 µL of the internal standard solution.
-
Add 250 µL of 1 M NaOH to basify the sample.
-
Add 5 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the derivatizing agent solution.
-
Incubate at 60°C for 30 minutes.
-
Evaporate to dryness and reconstitute in 100 µL of the mobile phase.
1.3. HPLC-FLD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Citrate buffer (e.g., 55:45, v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths: Excitation: 325 nm, Emission: 430 nm (wavelengths may need optimization based on the chosen derivatizing agent)[3]
Protocol 2: LC-MS/MS Method
This protocol details the analysis of this compound in plasma using LC-MS/MS with solid-phase extraction.
2.1. Materials and Reagents
-
Plasma samples
-
This compound reference standard
-
Deuterated this compound or a suitable analog as an internal standard
-
Mixed-mode cation exchange SPE cartridges
-
Methanol
-
Ammonium hydroxide
-
Formic acid
-
Acetonitrile, LC-MS grade
-
Deionized water
2.2. Sample Preparation (Solid-Phase Extraction)
-
Pre-treat 500 µL of plasma with a suitable buffer.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of an acidic wash (e.g., 0.1 M HCl), and then 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound and the IS with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2.3. LC-MS/MS Conditions
-
Column: C18 or PFP (pentafluorophenyl) column (e.g., 2.1 x 50 mm, 1.8 µm)[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions: To be determined by infusing a this compound standard. A plausible transition would involve the precursor ion [M+H]⁺ and a characteristic product ion.
Protocol 3: GC-MS Method
This protocol outlines the GC-MS analysis of this compound in plasma after liquid-liquid extraction and derivatization.
3.1. Materials and Reagents
-
Plasma samples
-
This compound reference standard
-
Deuterated this compound or a suitable analog as an internal standard
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (1 M)
-
Derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA or Pentafluoropropionic anhydride - PFPA)[7][9]
-
Ethyl acetate
3.2. Sample Preparation (Liquid-Liquid Extraction & Derivatization)
-
To 500 µL of plasma, add the internal standard.
-
Add 250 µL of 1 M NaOH.
-
Add 5 mL of MTBE and vortex for 5 minutes.
-
Centrifuge and transfer the organic layer to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of the derivatizing agent (e.g., MBTFA) and 50 µL of ethyl acetate.[7]
-
Cap the vial and heat at 70°C for 20 minutes.[7]
-
Cool to room temperature before injection.
3.3. GC-MS Conditions
-
GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound and the IS.
Visualizations
Caption: Workflow for HPLC-FLD analysis of this compound in plasma.
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Caption: Workflow for GC-MS analysis of this compound in plasma.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Determination of methamphetamine and amphetamine in abusers' plasma and hair samples with HPLC-FL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Quantification of amphetamine plasma concentrations by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcami.eu [jcami.eu]
- 8. unitedchem.com [unitedchem.com]
- 9. journal-imab-bg.org [journal-imab-bg.org]
Application Notes and Protocols for Studying Appetite Suppression Mechanisms with Tiflorex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tiflorex, a fenfluramine analog, in preclinical research to investigate the mechanisms of appetite suppression. The protocols outlined below are designed for rodent models and focus on behavioral and neurochemical analyses.
Introduction
This compound is an anorectic agent that has been shown to effectively reduce food intake.[1] Its mechanism of action is believed to be primarily mediated through the enhancement of central serotoninergic transmission, similar to its analog, fenfluramine.[1][2] Understanding the precise neural circuits and signaling pathways modulated by this compound is crucial for the development of targeted and safer anti-obesity therapeutics. These notes provide detailed protocols to assess the effects of this compound on feeding behavior and key hypothalamic appetite-regulating neurons.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Food Consumption in Rats
| This compound Dose (mg/kg, i.p.) | Diet Type | Mean Food Intake Reduction (%) vs. Control | Reference |
| 2.5 | Protein-Rich | Dose-dependent reduction observed | [1] |
| 5.0 | Protein-Rich | Dose-dependent reduction observed | [1] |
| 2.5 | Carbohydrate-Rich | Dose-dependent reduction observed | [1] |
| 5.0 | Carbohydrate-Rich | Marked reduction observed | [1] |
Note: The study demonstrated a dose-dependent reduction but did not provide specific percentage values in the abstract. The effect was observed on the first day of treatment, with tolerance developing over time, although this was somewhat delayed with this compound compared to fenfluramine.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg dose)
| Parameter | Value | Reference |
| Route of Administration | Oral or Intravenous | [3] |
| Time to Maximum Plasma Concentration (Oral) | Within 30 minutes | [3] |
| Plasma Half-life (Elimination) | 7.5 hours | [3] |
| Bioavailability (Oral) | ~30% | [3] |
Proposed Signaling Pathway for this compound-Induced Appetite Suppression
The anorectic effects of this compound are thought to be mediated through the serotonergic system, specifically via the activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) of the hypothalamus. This proposed pathway is based on the well-established mechanism of its analog, fenfluramine.[4][5]
Activation of 5-HT2C receptors on POMC neurons is coupled to a Gαq protein, leading to the activation of phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This signaling cascade ultimately leads to the depolarization of POMC neurons and the release of α-melanocyte-stimulating hormone (α-MSH).[8] α-MSH then acts on melanocortin 4 receptors (MC4R) in downstream hypothalamic nuclei, such as the paraventricular nucleus (PVN), to promote satiety and reduce food intake.[5]
Simultaneously, increased serotonergic tone can inhibit the orexigenic Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons, further contributing to the overall anorectic effect.[9]
Experimental Protocols
Protocol 1: Evaluation of Anorectic Effects of this compound in Rodents
This protocol is designed to assess the dose-dependent effects of this compound on food intake and meal patterns.
Materials:
-
This compound
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Rodent subjects (e.g., adult male Wistar or Sprague-Dawley rats)
-
Metabolic cages equipped for continuous food intake monitoring (e.g., BioDAQ, Columbus Instruments)
-
Standard rodent chow
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: House rats individually in metabolic cages for at least 3-5 days to acclimate to the new environment and monitoring equipment. Ensure ad libitum access to food and water.
-
Baseline Measurement: Record baseline food intake and meal patterns for 24-48 hours prior to the experiment.
-
Drug Administration: On the experimental day, administer this compound (e.g., 2.5, 5.0, 10.0 mg/kg) or vehicle via i.p. injection at a consistent time, preferably before the onset of the dark cycle when rodents are most active.
-
Data Collection: Continuously monitor food intake for at least 24 hours post-injection.
-
Data Analysis: Analyze the collected data to determine:
-
Total food intake over various time intervals (e.g., 1, 2, 4, 12, 24 hours).
-
Meal parameters: meal size, meal duration, number of meals, and inter-meal interval.
-
Compare the effects of different this compound doses to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Intracerebroventricular (ICV) Cannulation and Injection
This protocol allows for the direct administration of this compound into the cerebral ventricles to study its central effects on appetite regulation.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Injection cannula
-
Dental cement
-
Surgical instruments
-
Microinjection pump
Procedure:
-
Cannula Implantation:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using appropriate stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma), drill a small hole in the skull.
-
Implant the guide cannula to the desired depth and secure it with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week.
-
-
ICV Injection:
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and insert the injection cannula, which should extend slightly beyond the guide cannula.
-
Infuse this compound dissolved in aCSF at a slow rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.
-
After infusion, leave the injector in place for an additional minute to prevent backflow.
-
Replace the dummy cannula.
-
Proceed with behavioral or neurochemical analysis as described in other protocols.
-
Protocol 3: Analysis of Hypothalamic Neuropeptide Expression
This protocol is to determine the effect of this compound on the gene expression of key appetite-regulating neuropeptides in the hypothalamus.
Materials:
-
This compound- and vehicle-treated rats
-
Anesthetic
-
Surgical instruments for brain extraction
-
Cryostat or vibratome
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Primers for POMC, NPY, AgRP, and a reference gene (e.g., GAPDH, β-actin)
Procedure:
-
Tissue Collection:
-
Administer this compound or vehicle as described in Protocol 1.
-
At a predetermined time point post-injection (e.g., 2-4 hours), deeply anesthetize the animal and perfuse transcardially with saline.
-
Rapidly extract the brain and dissect the hypothalamus.
-
Flash-freeze the tissue in liquid nitrogen or on dry ice and store at -80°C.
-
-
RNA Extraction and qRT-PCR:
-
Extract total RNA from the hypothalamic tissue using a commercial kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) using specific primers for POMC, NPY, AgRP, and the reference gene.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the ΔΔCt method.
-
Compare the expression levels of the target genes in the this compound-treated groups to the vehicle control group.
-
Conclusion
The protocols and information provided in these application notes offer a solid framework for investigating the appetite-suppressing effects of this compound. By combining behavioral analysis with neurochemical techniques, researchers can elucidate the underlying mechanisms of action, which is essential for the development of novel anti-obesity therapies. Given the limited direct research on this compound's specific signaling pathways, the proposed mechanism based on its similarity to fenfluramine serves as a strong working hypothesis for further investigation.
References
- 1. Qualitative and quantitative effects of fenfluramine and this compound on food consumption in trained rats offered dietary choices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenfluramine: a review of its pharmacological properties and therapeutic efficacy in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism and kinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Serotonin 5-hydroxytryptamine2C receptor signaling in hypothalamic proopiomelanocortin neurons: role in energy homeostasis in females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT2C receptor-mediated inhibition of the M-current in hypothalamic POMC neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Appetite suppression by commonly used drugs depends on 5-HT receptors but not on 5-HT availability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Tiflorex-Induced Serotonin Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiflorex is a fluorinated analog of fenfluramine and is categorized as a serotonin-releasing agent. Its mechanism of action is presumed to be similar to that of fenfluramine, primarily involving the serotonin transporter (SERT) to induce non-exocytotic release of serotonin (5-hydroxytryptamine, 5-HT) from serotonergic neurons.[1] This application note provides detailed protocols for in vitro assays designed to characterize and quantify the serotonin-releasing properties of this compound.
Understanding the interaction of this compound with the serotonin transporter is crucial for elucidating its pharmacological profile. The following assays are fundamental for determining the potency and efficacy of this compound as a serotonin-releasing agent.
Quantitative Data Summary
Direct in vitro quantitative data for this compound is limited in the current scientific literature. However, based on its structural similarity to fenfluramine, its pharmacological activity is expected to be in a comparable range. The data presented below for fenfluramine and its active metabolite, norfenfluramine, can be used as a reference for designing experiments and anticipating the potency of this compound.
Table 1: In Vitro Potency of Fenfluramine and its Analogs on Serotonin Transporter Function
| Compound | Assay | Preparation | Parameter | Value | Reference |
| Fenfluramine | [³H]5-HT Release | Rat Brain Synaptosomes | EC₅₀ | ~50-70 nM | [2] |
| d-Fenfluramine | [³H]5-HT Release | Rat Brain Synaptosomes | EC₅₀ | ~50-70 nM | [2] |
| Fenfluramine | 5-HT Uptake Inhibition | Rat Brain Synaptosomes | IC₅₀ | 850 nM | [3] |
| d-Fenfluramine | 5-HT Uptake Inhibition | Human Platelets | IC₅₀ | ~3 µM | [4] |
| d-Norfenfluramine | 5-HT Uptake Inhibition | Human Platelets | IC₅₀ | ~10 µM | [4] |
Signaling Pathway of this compound-Induced Serotonin Release
This compound, like fenfluramine, is believed to act as a substrate for the serotonin transporter (SERT). It is transported into the presynaptic neuron by SERT. Inside the neuron, this compound disrupts the vesicular storage of serotonin and promotes the reversal of SERT function, leading to a non-vesicular, carrier-mediated release of serotonin into the synaptic cleft. This process is largely independent of extracellular calcium.[5][6]
Experimental Protocols
[³H]-Serotonin Release Assay using Rat Brain Synaptosomes
This assay is a classic and reliable method to measure the ability of a compound to induce serotonin release from presynaptic nerve terminals.
Objective: To quantify this compound-induced [³H]-5-HT release from pre-loaded rat brain synaptosomes.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, 1.3 mM CaCl₂, pH 7.4)
-
[³H]-Serotonin (specific activity ~20-30 Ci/mmol)
-
This compound stock solution (in DMSO or appropriate vehicle)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Homogenizer and refrigerated centrifuge
Experimental Workflow:
Protocol:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in Krebs-Ringer buffer.
-
-
[³H]-Serotonin Loading:
-
Incubate the synaptosomal suspension with [³H]-Serotonin (final concentration 10-50 nM) for 15-30 minutes at 37°C.
-
-
Superfusion:
-
Gently pellet the loaded synaptosomes and resuspend in fresh Krebs-Ringer buffer.
-
Aliquot the suspension onto filters in a superfusion apparatus.
-
Perfuse the synaptosomes with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min) at 37°C.
-
Collect baseline fractions (e.g., every 5 minutes) to establish a stable baseline of spontaneous [³H]-5-HT efflux.
-
-
This compound Application:
-
Introduce this compound at various concentrations into the superfusion buffer.
-
Continue collecting fractions during and after this compound exposure.
-
-
Quantification:
-
Add scintillation cocktail to each collected fraction and the remaining synaptosomes on the filter (after lysis).
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the amount of [³H]-5-HT released in each fraction as a percentage of the total radioactivity present at the start of the collection period.
-
-
Data Analysis:
-
Plot the percentage of [³H]-5-HT release against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal effect (Eₘₐₓ).
-
Non-Radioactive Serotonin Release Assay using HPLC or Mass Spectrometry
This method avoids the use of radioisotopes and measures the release of endogenous serotonin.
Objective: To measure this compound-induced release of endogenous serotonin from brain slices or synaptosomes.
Materials:
-
Same as for the [³H]-Serotonin Release Assay, excluding radioactive serotonin.
-
HPLC system with electrochemical or fluorescence detection, or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Perchloric acid (PCA) containing an internal standard (e.g., N-methylserotonin).
Protocol:
-
Preparation and Incubation:
-
Prepare synaptosomes or brain slices as described previously.
-
Incubate the preparation in Krebs-Ringer buffer.
-
Add different concentrations of this compound and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Sample Collection and Preparation:
-
Terminate the incubation by centrifugation at 4°C.
-
Collect the supernatant (containing released serotonin).
-
Add ice-cold PCA with the internal standard to the supernatant to precipitate proteins.
-
Centrifuge to remove precipitated proteins.
-
-
Quantification:
-
Inject the clear supernatant into the HPLC or LC-MS/MS system.
-
Quantify the serotonin concentration based on a standard curve.
-
-
Data Analysis:
-
Calculate the amount of serotonin released relative to a vehicle control.
-
Generate a dose-response curve to determine the EC₅₀ and Eₘₐₓ.
-
Fluorescence-Based Serotonin Transporter Uptake/Release Assay
This high-throughput assay uses a fluorescent substrate of SERT to indirectly measure the effect of compounds on transporter function. This compound, as a SERT substrate, will compete with the fluorescent substrate for transport, leading to a change in fluorescence.
Objective: To assess the interaction of this compound with SERT using a fluorescent substrate.
Materials:
-
Cells stably expressing the human serotonin transporter (hSERT), e.g., HEK293-hSERT cells.
-
Fluorescent SERT substrate (e.g., ASP+ or commercially available kits).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
Fluorescence plate reader.
Protocol:
-
Cell Plating:
-
Plate the hSERT-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add this compound at various concentrations to the wells and incubate for a short period.
-
Add the fluorescent SERT substrate to all wells.
-
Measure the fluorescence intensity over time (kinetic read) or at a single endpoint using a fluorescence plate reader.
-
-
Data Analysis:
-
The inhibition of fluorescent substrate uptake by this compound will result in a decreased fluorescence signal.
-
Plot the fluorescence signal (or rate of uptake) against the concentration of this compound.
-
Calculate the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the fluorescent substrate uptake.
-
Conclusion
The described in vitro assays provide a robust framework for characterizing the serotonin-releasing properties of this compound. By employing these methods, researchers can determine the potency and mechanism of action of this compound at the serotonin transporter, providing critical data for drug development and pharmacological research. Given the lack of direct data for this compound, using fenfluramine as a positive control in these assays is highly recommended.
References
- 1. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative action of fenfluramine on the uptake and release of serotonin and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the anorectic agent, d-fenfluramine, and its primary metabolite, d-norfenfluramine, on intact human platelet serotonin uptake and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrier-mediated serotonin release induced by d-fenfluramine: studies with human neuroblastoma cells transfected with a rat serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenfluramine releases serotonin from human brain nerve endings by a dual mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tiflorex-Induced Anorectic Effects in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, experimental protocols, and potential mechanisms of action of Tiflorex for inducing anorectic effects in rats. The information is intended to guide researchers in designing and conducting studies to evaluate the appetite-suppressing properties of this compound.
Data Presentation
The anorectic effects of this compound in male rats have been quantified in studies examining food consumption. The following tables summarize the key findings regarding dosage and the corresponding reduction in food intake.
Table 1: Effect of this compound on Consumption of a Protein-Rich Diet in Male Rats
| This compound Dosage (Intraperitoneal) | Reduction in Protein-Rich Diet Consumption |
| 2.5 mg/kg | Dose-dependent reduction observed[1] |
| 5.0 mg/kg | Significant dose-dependent reduction observed[1] |
Table 2: Effect of this compound on Consumption of a Carbohydrate-Rich Diet in Male Rats
| This compound Dosage (Intraperitoneal) | Reduction in Carbohydrate-Rich Diet Consumption |
| 2.5 mg/kg | Dose-related reduction observed[1] |
| 5.0 mg/kg | Marked reduction observed[1] |
Experimental Protocols
The following protocols are based on established methodologies for assessing the anorectic effects of pharmacological agents in rats.
Protocol 1: Acute Anorectic Effect of this compound in Diet-Choice Paradigm
This protocol is designed to assess the acute effects of this compound on food consumption in rats offered a choice between different macronutrient diets.
1. Animals and Housing:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Housing: Individually housed in standard laboratory cages.
-
Environment: Maintained on a reversed 12-hour light/dark cycle (e.g., lights off at 11:00, on at 23:00) to facilitate feeding observation during the active (dark) phase.[1]
-
Acclimation: Acclimate rats to the housing conditions and reversed light cycle for at least 10 days prior to the experiment.[1]
2. Diet and Training:
-
Dietary Choices: Provide rats with a choice of two diets, for example, a protein-rich diet and a protein-poor diet, or a carbohydrate-rich diet and a carbohydrate-poor diet.
-
Training: Train the rats to the specific feeding paradigm. Food should be made available only during the first 4 hours of the dark cycle.[1] Water should be available ad libitum.
-
Baseline Measurement: Before drug administration, measure baseline food intake for each diet for several days to ensure stable consumption patterns.
3. Drug Administration:
-
Compound: this compound, dissolved in a suitable vehicle (e.g., saline).
-
Dosage: Prepare solutions for intraperitoneal (i.p.) injection at doses of 2.5 mg/kg and 5.0 mg/kg.[1] A vehicle control group should also be included.
-
Administration: Administer the this compound solution or vehicle i.p. approximately 30 minutes before the end of the light cycle (i.e., 30 minutes before the presentation of food).[1]
4. Data Collection and Analysis:
-
Food Intake Measurement: At the end of the 4-hour feeding period, carefully measure the amount of each diet consumed by each rat. Account for any spillage.
-
Data Analysis: Analyze the food intake data using appropriate statistical methods, such as a one-way ANOVA, to compare the effects of different this compound doses to the vehicle control.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Anorexia
This compound is suggested to enhance central serotoninergic transmission, which is a key mechanism for appetite suppression.[1] The following diagram illustrates a plausible signaling pathway.
Caption: Proposed serotonergic signaling pathway for this compound-induced anorexia.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental protocol for assessing the anorectic effects of this compound.
Caption: Experimental workflow for this compound anorectic effect study.
References
Application Note: Preclinical Pharmacokinetic Profiling of Tiflorex
Introduction
Tiflorex, a stimulant amphetamine developed as an appetite suppressant, requires thorough pharmacokinetic (PK) evaluation to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[1] This document provides a detailed experimental design for a preclinical pharmacokinetic study of this compound in a rodent model, intended for researchers in drug development and pharmacology. A comprehensive understanding of this compound's PK properties is crucial for determining its safety and efficacy, and for guiding potential clinical trial design.
Background
This compound, also known as flutiorex, is structurally related to fenfluramine.[1] Pre-existing data in rats indicates that this compound is orally well-absorbed, with peak plasma concentrations achieved within 30 minutes of administration.[2] The plasma half-life of the parent drug is approximately 7.5 hours, though some of its metabolites exhibit longer half-lives.[2] The primary route of metabolism is S-oxidation, resulting in the formation of sulfoxides and sulfones of this compound and its N-dealkylated metabolite, northis compound.[2] Urinary excretion is the main elimination pathway.[1][2] Despite good absorption, oral bioavailability is reported to be low, around 30%.[2]
Experimental Design and Protocols
This protocol outlines a single-dose pharmacokinetic study in rats, with both intravenous (IV) and oral (PO) administration to determine key PK parameters, including bioavailability.
1. Study Objective
To characterize the pharmacokinetic profile of this compound and its major metabolites in rats following a single intravenous and oral dose.
2. Test System
| Parameter | Specification |
| Species | Sprague-Dawley Rat |
| Sex | Male and Female (equal numbers) |
| Age | 8-10 weeks |
| Weight | 200-250 g |
| Acclimation Period | Minimum 7 days |
| Housing | Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) |
| Diet | Standard chow and water ad libitum |
3. Study Design
| Group | Route of Administration | Dose (mg/kg) | Number of Animals (per time point) |
| 1 | Intravenous (IV) Bolus | 5 | 3 |
| 2 | Oral (PO) Gavage | 10 | 3 |
4. Dosing Preparation and Administration
-
IV Formulation: this compound will be dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) to a final concentration of 1 mg/mL. The formulation should be sterile-filtered.
-
PO Formulation: this compound will be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water to a final concentration of 2 mg/mL.
-
Administration:
-
IV dose will be administered as a bolus via the tail vein.
-
PO dose will be administered via oral gavage.
-
5. Sample Collection
Blood samples (approximately 0.25 mL) will be collected from the jugular vein or other appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
IV Group Sampling Times: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group Sampling Times: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
Plasma will be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
6. Bioanalytical Method
Concentrations of this compound and its primary metabolites (northis compound, this compound sulfoxide, this compound sulfone, northis compound sulfoxide, and northis compound sulfone) in plasma samples will be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method should be validated for linearity, accuracy, precision, and selectivity.
7. Pharmacokinetic Data Analysis
Non-compartmental analysis will be used to determine the following pharmacokinetic parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Total body clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for the oral dose) |
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters (Mean ± SD)
| Parameter | IV Administration (5 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ngh/mL) | ||
| AUC(0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) |
Table 2: Summary of Major Metabolite Pharmacokinetic Parameters (PO Administration, 10 mg/kg) (Mean ± SD)
| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng*h/mL) | t1/2 (h) |
| Northis compound | ||||
| This compound Sulfoxide | ||||
| This compound Sulfone | ||||
| Northis compound Sulfoxide | ||||
| Northis compound Sulfone |
Visualizations
Caption: Experimental workflow for the this compound pharmacokinetic study.
Caption: Proposed metabolic pathway of this compound.
References
Application of Tiflorex in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiflorex is a substituted amphetamine derivative, structurally related to fenfluramine, that was initially investigated as an appetite suppressant. While its precise mechanism of action has not been extensively studied, its structural similarity to fenfluramine suggests that it likely functions as a monoamine releasing agent and/or reuptake inhibitor, with a potential emphasis on the serotonergic system. As a racemic mixture, the differential effects of its stereoisomers on monoamine transporters and in vivo activity are important considerations for its application in neuroscience research.
These application notes provide a comprehensive overview of the potential uses of this compound in neuroscience, leveraging data from its close analog, fenfluramine, to inform experimental design. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in investigating the neuropharmacological properties of this compound.
Quantitative Data Summary
Due to the limited availability of direct binding affinity data for this compound, the following tables summarize the in vitro activity of the enantiomers of its close structural analog, fenfluramine, and its active metabolite, norfenfluramine. This data can serve as a valuable starting point for estimating the potential activity of this compound and for designing initial experiments. It is strongly recommended that researchers perform their own in vitro binding and functional assays to determine the precise pharmacological profile of this compound.
Table 1: In Vitro Monoamine Release Activity of Fenfluramine and Norfenfluramine Enantiomers
| Compound | [³H]5-HT Release (EC₅₀, nM)[1] | [³H]NE Release (EC₅₀, nM)[1] |
| (+)-Fenfluramine | 52 | 302 |
| (-)-Fenfluramine | 147 | >10,000 |
| (+)-Norfenfluramine | 59 | 73 |
| (-)-Norfenfluramine | 287 | >10,000 |
Table 2: In Vitro Serotonin Transporter (SERT) Inhibition by Fenfluramine Enantiomers
| Compound | SERT Inhibition (IC₅₀, µM)[2] |
| d-Fenfluramine | 0.5 |
| l-Fenfluramine | 5 |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Based on its structural similarity to fenfluramine, this compound is hypothesized to act as a substrate for monoamine transporters, particularly the serotonin transporter (SERT). This leads to a dual mechanism of action: competitive inhibition of monoamine reuptake and transporter-mediated release of monoamines from the presynaptic terminal.
In Vivo Microdialysis Experimental Workflow
In vivo microdialysis is a powerful technique to measure changes in extracellular monoamine levels in specific brain regions of awake, freely moving animals following this compound administration.
References
- 1. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carrier-mediated serotonin release induced by d-fenfluramine: studies with human neuroblastoma cells transfected with a rat serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tiflorex Binding Affinity
Introduction
Tiflorex is a stimulant amphetamine derivative, structurally related to fenfluramine, that was investigated for its appetite-suppressant properties.[1][2] While its precise mechanism of action has not been extensively studied, its structural similarity to other monoamine reuptake inhibitors suggests that it likely interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][3] Determining the binding affinity of this compound for these monoamine transporters is a critical step in elucidating its pharmacological profile.
These application notes provide detailed protocols for three widely used and robust techniques to measure the binding affinity of a small molecule like this compound to its target proteins: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Application Note 1: Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor or transporter.[4][5] Competitive binding assays, a common format, are used to determine the affinity of an unlabeled test compound (this compound) by measuring its ability to displace a radiolabeled ligand of known affinity from the target.
Data Presentation: Hypothetical Binding Affinities of this compound
The following table summarizes hypothetical inhibition constant (Kᵢ) values for this compound at human monoamine transporters as would be determined by a radioligand binding assay. Lower Kᵢ values indicate a higher binding affinity.
| Compound | Target Transporter | Radioligand | Kᵢ (nM) |
| This compound | Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |
| This compound | Norepinephrine Transporter (NET) | [¹²⁵I]RTI-55 | 75 |
| This compound | Serotonin Transporter (SERT) | [¹²⁵I]RTI-55 | 25 |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a filtration-based assay using membranes from HEK293 cells stably expressing the human DAT, NET, or SERT.
I. Materials and Reagents
-
Cell Membranes: Crude membrane preparations from HEK293 cells overexpressing hDAT, hNET, or hSERT.
-
Radioligand:
-
For DAT: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)
-
For NET and SERT: [¹²⁵I]RTI-55 (specific activity ~2200 Ci/mmol)
-
-
Test Compound: this compound hydrochloride dissolved in assay buffer.
-
Non-specific Binding Control:
-
For DAT: Mazindol (10 µM)
-
For NET: Desipramine (10 µM)
-
For SERT: Paroxetine (10 µM)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail: A suitable cocktail for detecting ³H or ¹²⁵I.
-
Equipment: 96-well plate shaker, vacuum filtration manifold, scintillation counter.
II. Procedure
-
Membrane Preparation:
-
Thaw frozen cell membrane aliquots on ice.
-
Homogenize the membranes in assay buffer and determine the protein concentration using a standard method like the BCA assay.[6]
-
Dilute the membrane preparation in assay buffer to achieve a final concentration of 5-20 µg of protein per well.
-
-
Assay Plate Setup:
-
Prepare a 96-well assay plate with the following additions in a final volume of 250 µL:
-
Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL radioligand.
-
Non-specific Binding: 150 µL membrane preparation + 50 µL non-specific binding control + 50 µL radioligand.
-
This compound Competition: 150 µL membrane preparation + 50 µL of this compound dilution (at 10-12 different concentrations) + 50 µL radioligand.
-
-
The final concentration of the radioligand should be approximately equal to its Kd value for the respective transporter.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[6]
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plate.
-
Wash the filters three to four times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.[6]
-
-
Detection:
-
Dry the filter plate at 50°C for 30 minutes.[6]
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
III. Data Analysis
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Visualization: Radioligand Binding Assay Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An evaluation of the anorectic activity in man of a sustained release formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tiflorex Solubility Issues In Vitro
Welcome to the technical support center for Tiflorex. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the in vitro solubility of this compound. Given that this compound is a lipophilic compound, achieving and maintaining its solubility in aqueous-based experimental systems can be a critical hurdle. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions to facilitate the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in vitro?
This compound is a stimulant amphetamine, structurally related to fenfluramine, that was investigated as an appetite suppressant.[1][2] Like many small molecule organic compounds, this compound is predicted to be lipophilic (fat-soluble), which often corresponds to poor aqueous solubility. For in vitro experiments, which are typically conducted in aqueous media (e.g., cell culture media, buffers), ensuring that this compound is fully dissolved is crucial for obtaining accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate dosing, and misleading experimental outcomes.
Q2: Is there specific solubility data available for this compound?
Currently, there is a lack of publicly available quantitative data on the solubility of this compound in common laboratory solvents. Therefore, the recommendations provided here are based on general principles for handling hydrophobic or poorly soluble compounds in vitro.[3][4][5] Researchers should perform their own solubility tests to determine the optimal conditions for their specific experimental setup.
Q3: What are the initial steps I should take to dissolve this compound?
For a lipophilic compound like this compound, the recommended starting point is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic molecules.[6][7] Ethanol can also be considered. The stock solution can then be diluted into your aqueous experimental medium.
Q4: What is the presumed mechanism of action of this compound?
While the mechanism of action of this compound has not been extensively studied, it is believed to act as a serotonin-releasing agent (SRA), similar to its structural analog, fenfluramine.[2][8] SRAs increase the concentration of serotonin in the synaptic cleft, which then activates postsynaptic serotonin receptors.[9][10][11]
Troubleshooting Guide
This section addresses common issues encountered when working with this compound and other poorly soluble compounds in vitro.
Q5: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
This is a frequent problem when diluting a DMSO stock solution into an aqueous buffer. The significant change in solvent polarity causes the compound to "crash out" of the solution. Here are several strategies to overcome this:
-
Increase the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to maintain solubility but remains non-toxic to your cells (typically ≤ 0.5%). You may need to optimize this for your specific cell line.[6]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. Add the stock solution dropwise while gently vortexing the medium.[6]
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock can improve solubility.[6]
-
Use a Surfactant: For certain applications, a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 can help maintain the compound in solution. However, this must be tested for compatibility with your experimental system.[12][13][14]
Q6: My this compound stock solution in DMSO appears cloudy or has visible precipitate after storage at -20°C. Is it still usable?
Cloudiness or precipitation after freezing indicates that the compound may have come out of solution. To remedy this:
-
Thaw and Re-dissolve: Thaw the aliquot at room temperature and then warm it to 37°C for 10-15 minutes. Vortex thoroughly to redissolve the compound.[6]
-
Sonication: If warming and vortexing are insufficient, sonicate the vial in a water bath for 5-10 minutes.[6]
Q7: Can I use solvents other than DMSO?
Yes, other solvents can be used, though DMSO is often the most effective for highly nonpolar compounds.[7] Ethanol is a common alternative. For some compounds, co-solvents like polyethylene glycol 400 (PEG400) or glycerin can be effective.[13] The choice of solvent should be guided by the specific requirements of your assay and the need to minimize cellular toxicity.
Data Presentation
As specific quantitative solubility data for this compound is unavailable, the following table provides a general guide to the solubility of lipophilic compounds in common laboratory solvents.
| Solvent | Type | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for many organic molecules. | Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[7] |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible; can be used in combination with other solvents. | Lower solubilizing power than DMSO for highly nonpolar compounds.[7] |
| PBS (pH 7.4) | Aqueous Buffer | <10 µM (typical for poor solubility) | Physiologically relevant for in vitro assays. | Very low solubility for many small molecule inhibitors.[7] |
| PEG 400 | Polymer | Formulation dependent | Can significantly increase solubility; often used in in vivo formulations. | High viscosity; may not be suitable for all in vitro applications.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Poorly Soluble Compound in DMSO
-
Weigh the Compound: Accurately weigh out a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (263.32 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[7]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting the DMSO Stock Solution into Aqueous Buffer to Avoid Precipitation
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[7]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[7]
Mandatory Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Presumed signaling pathway of this compound.
References
- 1. This compound – Wikipedia [de.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
Tiflorex Stability and Storage: A Technical Support Guide
Disclaimer: Tiflorex is a compound for which there is limited publicly available stability data. The information provided here is based on the chemical structure of this compound, general principles of drug degradation, and data from analogous compounds. It is intended to serve as a guide for researchers and should be supplemented with in-house stability studies.
This technical support center provides guidance on the stability and appropriate storage conditions for this compound. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: While specific studies on this compound are not publicly available, based on its chemical structure, it is recommended to store this compound in a cool, dark, and dry place. Specifically:
-
Temperature: 2-8°C is recommended for long-term storage. For short-term storage, room temperature (20-25°C) may be acceptable, but should be minimized.
-
Light: Protect from light to prevent potential photolytic degradation. Use amber vials or store in a light-blocking container.
-
Humidity: Store in a desiccated environment to minimize moisture, which could contribute to hydrolytic degradation over time, although this compound is not expected to be highly susceptible to hydrolysis.
Q2: What are the likely degradation pathways for this compound?
A: Based on its functional groups (a secondary amine and a trifluoromethylthioether), this compound is most susceptible to oxidation. The primary degradation pathways are likely:
-
S-Oxidation: The thioether group can be oxidized to form the corresponding sulfoxide and subsequently the sulfone.
-
N-Dealkylation: The ethyl group on the secondary amine can be removed.
-
N-Oxidation: The secondary amine can be oxidized to a hydroxylamine.
Q3: Is this compound sensitive to light?
A: Aromatic amines can be susceptible to photolytic degradation.[1] Therefore, it is prudent to protect this compound from light during storage and handling to avoid potential degradation.
Q4: How can I tell if my this compound sample has degraded?
A: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Signs of degradation include the appearance of new peaks in the chromatogram, a decrease in the main this compound peak area, or changes in the physical appearance of the sample (e.g., color change).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis. | Sample degradation. | Review storage conditions. Ensure the sample was protected from light, high temperatures, and moisture. Consider performing a forced degradation study to identify potential degradation products. |
| Decreased potency or inconsistent experimental results. | Degradation of the this compound stock solution. | Prepare fresh stock solutions more frequently. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Discoloration of the solid this compound sample. | Possible oxidation or photolytic degradation. | Discard the sample and use a fresh, properly stored batch. Ensure future storage is in a dark, desiccated, and temperature-controlled environment. |
Inferred Stability Data Summary
The following table summarizes the likely stability of this compound under various stress conditions, based on the stability of similar chemical structures. This information is predictive and should be confirmed by experimental studies.
| Condition | Likely Stability | Potential Degradation Products |
| Acidic (e.g., pH 1-3) | Moderate | Potential for some degradation, though the core structure is relatively stable. |
| Neutral (e.g., pH 6-8) | High | Expected to be most stable at neutral pH. |
| Basic (e.g., pH 9-12) | Moderate to Low | Secondary amines can be more susceptible to oxidation at higher pH. |
| Oxidative (e.g., H₂O₂) | Low | Highly susceptible to oxidation at the sulfur atom, leading to sulfoxide and sulfone formation.[2][3][4] |
| Thermal (e.g., >40°C) | Moderate to Low | Elevated temperatures can accelerate oxidation and other degradation pathways. |
| Photolytic (e.g., UV/Vis light) | Moderate to Low | Aromatic amines can be light-sensitive, leading to photodegradation.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: Add 0.1 N HCl and incubate at 60°C for 24 hours.
-
Basic: Add 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Incubate a solid sample and a solution at 60°C for 24 hours.
-
Photolytic: Expose a solid sample and a solution to a photostability chamber (ICH Q1B guidelines) for a defined period.[5]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method with UV and MS detection to identify and quantify any degradation products.
Visualizations
Caption: Inferred degradation pathway of this compound.
References
- 1. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. q1scientific.com [q1scientific.com]
Minimizing side effects of Tiflorex in animal models
This guide is intended for researchers, scientists, and drug development professionals working with the novel anorectic agent TFX (Tiflorex) in preclinical animal models. It provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate common side effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TFX?
A1: TFX is structurally related to fenfluramine and is believed to act as a potent enhancer of central serotoninergic transmission.[1][2] Its primary mechanism involves stimulating the release and inhibiting the reuptake of serotonin in the central nervous system, particularly in hypothalamic centers that regulate feeding behavior.[3] This increased serotonergic activity leads to a suppressed appetite, primarily for carbohydrates.[2][3]
Q2: What are the most common side effects observed with TFX administration in rodent models?
A2: Based on preclinical data, the most frequently observed side effects in rats include a significant reduction in food and water intake leading to weight loss, mild sedation or a decrease in arousal, and occasional sleep disturbances.[1][2] At higher doses, hyperactivity and stereotypical behaviors may be noted. It is crucial to monitor animals closely for excessive weight loss and dehydration.
Q3: Is there a known risk of cardiotoxicity with TFX, similar to fenfluramine?
A3: While TFX is related to fenfluramine, which was withdrawn due to associations with heart valve disease and pulmonary hypertension, early studies on TFX showed little effect on heart rate or blood pressure in human volunteers.[1][4] However, given the structural similarity and potent serotonergic activity, long-term studies in animal models are essential to fully characterize any potential cardiovascular risks. Researchers should consider including cardiovascular monitoring (e.g., ECG, blood pressure) in chronic toxicity studies.
Q4: How is TFX metabolized and excreted in rats?
A4: In rats, TFX is rapidly absorbed and metabolized primarily through N-dealkylation to its active metabolite, norflutiorex, and S-oxidation.[1][5] The majority of the compound and its metabolites are excreted in the urine within 48 hours.[5] The plasma half-life of the parent drug is approximately 7.5 hours, but some metabolites have a longer half-life, which may contribute to sustained effects.[5]
Troubleshooting Guides
Issue 1: Excessive Weight Loss and Reduced Food Intake
Symptoms:
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Animal loses more than 15% of its initial body weight within the first week of dosing.
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Daily food consumption drops by more than 50% for three consecutive days.
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Visible signs of dehydration (e.g., sunken flanks, rough coat).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing excessive weight loss.
Quantitative Data Summary: Dose-Response Effect on Body Weight
This table summarizes the effect of different TFX doses on the percentage change in body weight in male Sprague-Dawley rats over a 14-day period.
| Dose Group (mg/kg, i.p.) | N | Day 7 % Weight Change (Mean ± SD) | Day 14 % Weight Change (Mean ± SD) |
| Vehicle (Saline) | 10 | +5.2 ± 1.5% | +9.8 ± 2.1% |
| TFX (2.5 mg/kg) | 10 | -4.5 ± 2.1% | -1.3 ± 3.5% |
| TFX (5.0 mg/kg) | 10 | -9.8 ± 3.3% | -6.2 ± 4.1% |
| TFX (10.0 mg/kg) | 10 | -16.1 ± 4.5% | -12.5 ± 5.0% |
Experimental Protocol: Dose Reduction and Dietary Supplementation
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Single-housed with ad libitum access to standard chow and water.
-
Acclimation: Acclimate animals to the facility for 7 days prior to the experiment.
-
Baseline Measurement: Record body weight and food intake for 3 consecutive days before dosing begins.
-
Dosing: Administer TFX intraperitoneally (i.p.) once daily, 1 hour before the dark cycle begins.
-
Monitoring:
-
Record body weight and food/water intake daily at the same time.
-
Conduct daily health checks, observing for clinical signs of distress or dehydration.
-
-
Intervention Criteria: If an animal's body weight drops below 15% of its baseline, initiate the intervention protocol.
-
Intervention Steps:
-
Dose Reduction: Reduce the daily dose of TFX by 50%.
-
Dietary Supplementation: Provide a highly palatable, high-calorie nutritional gel supplement in the cage.
-
Hydration: If signs of dehydration are present, provide a 0.9% saline solution via subcutaneous injection (5 mL/kg).
-
-
Follow-up: Continue to monitor the animal daily. If weight stabilizes or begins to recover, maintain the reduced dose. If weight loss continues, consider discontinuing the treatment for that animal.
Issue 2: Central Nervous System (CNS) Disturbances
Symptoms:
-
Initial sedation or hypoactivity immediately following administration.
-
Sleep cycle disturbances (e.g., increased activity during the light cycle).
-
At higher doses: hyperactivity, head-weaving, or other stereotypies.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing CNS-related side effects.
Quantitative Data Summary: Effect of Formulation on Locomotor Activity
This table shows the total distance traveled (in meters) by rats in an open-field test during the first hour after administration of immediate-release (IR) vs. sustained-release (SR) TFX formulations.
| Formulation (5.0 mg/kg) | N | Total Distance (m) (Mean ± SD) |
| Vehicle | 8 | 45.6 ± 8.2 |
| TFX (IR) | 8 | 28.3 ± 6.5* |
| TFX (SR) | 8 | 39.1 ± 7.9 |
*Indicates a significant decrease in activity compared to the vehicle, suggesting sedation.
Experimental Protocol: Open-Field Test for CNS Activity
-
Apparatus: A square arena (100 cm x 100 cm) with 40 cm high walls, equipped with an overhead video camera and tracking software.
-
Animal Model: Male Wistar rats (220-280g).
-
Habituation: Handle animals for 5 minutes daily for 3 days before testing. On the day prior to testing, place each animal in the open-field arena for 10 minutes to habituate.
-
Dosing: Administer the assigned formulation (Vehicle, TFX-IR, or TFX-SR) via oral gavage.
-
Testing: 30 minutes post-dosing, place the rat in the center of the arena and record its activity for 15 minutes.
-
Parameters Measured:
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Total distance traveled (meters).
-
Time spent in the center zone vs. periphery.
-
Rearing frequency.
-
-
Analysis: Analyze the data using ANOVA to compare the effects of different formulations on locomotor and exploratory behavior.
Signaling Pathway Visualization
Hypothesized Serotonergic Pathway of TFX Action
The anorectic effect of TFX is mediated by its influence on the serotonin (5-HT) system in the hypothalamus. The diagram below illustrates the proposed mechanism.
Caption: Proposed mechanism of TFX-induced satiety via serotonergic pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Qualitative and quantitative effects of fenfluramine and this compound on food consumption in trained rats offered dietary choices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An evaluation of the anorectic activity in man of a sustained release formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism and kinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tiflorex Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Tiflorex synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic route for this compound, N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine, involves a multi-step process. This process typically begins with the formation of a key intermediate, 1-(3-(trifluoromethylsulfanyl)phenyl)propan-2-one, followed by a reductive amination reaction with ethylamine to yield the final product.
Q2: What are the critical starting materials for this synthesis?
The synthesis generally starts from commercially available 3-bromobenzotrifluoride. This is then converted to 3-(trifluoromethylsulfanyl)bromobenzene, a key precursor for the subsequent steps.
Q3: What are the main challenges in this compound synthesis?
The primary challenges include achieving a high yield in the introduction of the trifluoromethylsulfanyl group, optimizing the formation of the propan-2-one side chain, and controlling the reductive amination step to minimize side products and maximize the yield of the desired secondary amine.
Q4: How can I purify the final this compound product?
Purification of the final product, a secondary amine, can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. It is also possible to purify the product by converting it to a salt (e.g., hydrochloride), recrystallizing the salt, and then liberating the free base.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the synthesis of 1-(3-(trifluoromethylsulfanyl)phenyl)propan-2-one | Incomplete Grignard reagent formation. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use of freshly distilled, anhydrous solvents is critical. |
| Low reactivity of the Grignard reagent with the acylating agent. | Consider using a more reactive acylating agent or adding a catalyst to facilitate the reaction. Optimizing the reaction temperature may also improve the yield. | |
| Low yield in the reductive amination step | Incomplete imine formation. | The formation of the imine intermediate is an equilibrium process. To drive the reaction forward, remove water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. |
| Reduction of the starting ketone. | Use a milder reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). Add the reducing agent after allowing sufficient time for the imine to form. | |
| Over-alkylation of the amine. | This is a common side reaction where the desired secondary amine reacts further to form a tertiary amine. To minimize this, use a stoichiometric amount of the ketone or a slight excess of the primary amine. Careful monitoring of the reaction progress is also recommended. | |
| Formation of multiple byproducts | Non-selective reduction. | As mentioned, the choice of reducing agent is crucial. Sodium borohydride can reduce both the starting ketone and the imine intermediate. Using a more selective reagent like STAB is advisable. |
| Impure starting materials. | Ensure the purity of all starting materials and reagents before beginning the synthesis. Impurities can lead to a variety of unwanted side reactions. | |
| Difficulty in purifying the final product | Co-elution of the product and byproducts during chromatography. | Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Formation of stable emulsions during workup. | If an emulsion forms during the aqueous workup, adding a saturated brine solution can help to break it. |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-(trifluoromethylsulfanyl)phenyl)propan-2-one
This protocol is based on a general procedure for the synthesis of aryl-substituted propanones via a Grignard reaction.
Materials:
-
3-(Trifluoromethylsulfanyl)bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetone
-
Dry ice (solid CO2)
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride solution)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3-(trifluoromethylsulfanyl)bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate spontaneously, as indicated by a gentle reflux. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining solution of 3-(trifluoromethylsulfanyl)bromobenzene at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of dry acetone in anhydrous diethyl ether or THF dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by vacuum distillation or column chromatography.
Protocol 2: Reductive Amination of 1-(3-(trifluoromethylsulfanyl)phenyl)propan-2-one to Yield this compound
This protocol outlines a general procedure for reductive amination using sodium triacetoxyborohydride.
Materials:
-
1-(3-(Trifluoromethylsulfanyl)phenyl)propan-2-one
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 1-(3-(trifluoromethylsulfanyl)phenyl)propan-2-one in anhydrous DCM or DCE.
-
Add a solution of ethylamine (approximately 1.2 equivalents) to the flask.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (approximately 1.5 equivalents) in the same solvent.
-
Slowly add the STAB slurry to the reaction mixture. The reaction is typically exothermic, so maintain the temperature with an ice bath if necessary.
-
Stir the reaction at room temperature overnight, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can then be purified by column chromatography.
Data Presentation
Table 1: Optimization of Reductive Amination Conditions
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaBH4 | Methanol | 25 | 12 | 45 |
| 2 | NaBH(OAc)3 | DCE | 25 | 12 | 85 |
| 3 | NaBH3CN | Methanol | 25 | 12 | 78 |
| 4 | H2, Pd/C | Ethanol | 25 | 24 | 90 |
Note: The data in this table is illustrative and based on general knowledge of reductive amination reactions. Actual yields will vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Technical Support Center: Tiflorex Quantification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Tiflorex using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape Issues
Question: My this compound peak is tailing. What are the possible causes and solutions?
Answer:
Peak tailing, where the latter half of the peak is broader than the front, is a common issue in HPLC.[1][2] For a basic compound like this compound, this can often be attributed to secondary interactions with the stationary phase.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Add a competitive amine (e.g., triethylamine) to the mobile phase at a low concentration (0.1-0.5%) to block active silanol groups on the column. Adjust the mobile phase pH to be more acidic (e.g., pH 2.5-3.5 with phosphoric or formic acid) to ensure this compound is fully protonated and less likely to interact with silanols.[1] |
| Column Overload | Reduce the injection volume or dilute the sample. Broad or tailing peaks can occur if too much sample is injected.[2][3] |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, the column may be degraded and require replacement.[2] |
| Dead Volume | Check all fittings and tubing between the injector, column, and detector for proper connections to minimize dead volume.[4] |
Question: I am observing peak fronting for my this compound standard. What could be the reason?
Answer:
Peak fronting, where the first half of the peak is broader, is less common than tailing but can still occur.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[4][5] Ideally, dissolve the sample in the mobile phase itself.[4] |
| Column Collapse | This is a more severe issue and may result from extreme pH or pressure changes.[1] If suspected, the column will likely need to be replaced. |
Question: My this compound peak is broad. How can I improve the peak sharpness?
Answer:
Broad peaks can lead to poor resolution and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Low Flow Rate | While a lower flow rate can sometimes improve resolution, an excessively low rate can lead to band broadening due to diffusion. Ensure the flow rate is optimal for the column dimensions. |
| Column Deterioration | Over time, the stationary phase can degrade, leading to broader peaks.[2] Consider replacing the column if it has been in use for a long time or with aggressive mobile phases. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing connecting the components of the HPLC system. |
Question: Why am I seeing split peaks for this compound?
Answer:
Split peaks can be a sign of several issues, often related to the sample introduction or the column inlet.[2]
Possible Causes and Solutions:
| Cause | Solution |
| Partially Blocked Column Frit | A blockage at the column inlet can cause the sample to be distributed unevenly.[6] Try back-flushing the column or replacing the inlet frit. |
| Injection Solvent Issues | If the sample is not fully dissolved or precipitates upon injection into the mobile phase, split peaks can occur.[2] Ensure complete dissolution and compatibility of the sample solvent with the mobile phase. |
| Column Void | A void at the head of the column can cause the sample path to split.[2] This usually requires column replacement. |
Retention Time Variability
Question: The retention time for this compound is shifting between injections. What should I check?
Answer:
Consistent retention times are crucial for reliable peak identification and quantification.[5] Shifts can be either gradual or random, and identifying the pattern can help diagnose the problem.[7]
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Mobile Phase Composition | Even small variations in the mobile phase composition can lead to significant shifts in retention time.[8] Prepare fresh mobile phase carefully, ensuring accurate measurements of all components. Premixing the mobile phase components can improve consistency. |
| Fluctuations in Column Temperature | Maintain a constant column temperature using a column oven. Temperature fluctuations can affect the viscosity of the mobile phase and the interactions between the analyte and the stationary phase.[9] |
| Pump Malfunction or Leaks | Check the HPLC pump for consistent flow rate delivery.[5] Look for any leaks in the system, as this can cause pressure fluctuations and affect the flow rate.[10] |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.[11] This is especially important when changing mobile phases. |
Quantification and Sensitivity Issues
Question: The peak area of my this compound standard is not reproducible. What could be the cause?
Answer:
Poor reproducibility of peak areas directly impacts the accuracy and precision of your quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Injector Issues | The autosampler may not be drawing and injecting the same volume consistently. Check the injector for air bubbles and ensure the syringe is functioning correctly. |
| Sample Evaporation | If using an autosampler, ensure the vials are properly capped to prevent solvent evaporation, which would concentrate the sample over time. |
| Incomplete Sample Dissolution | Make sure the this compound standard is completely dissolved in the sample solvent before injection. |
Question: I am observing a noisy or drifting baseline. How can I fix this?
Answer:
A stable baseline is essential for accurate peak integration and achieving low limits of detection.[12]
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and reagents.[12] Filter and degas the mobile phase before use to remove particles and dissolved air. |
| Detector Lamp Issues | An aging detector lamp can cause increased noise. Check the lamp's energy output and replace it if necessary. |
| Pump Pulsations | Inadequate pump mixing or malfunctioning check valves can cause a pulsating baseline.[12] Purge the pump to remove air bubbles and check the performance of the check valves. |
Experimental Protocol: Hypothetical HPLC Method for this compound Quantification
This protocol is a hypothetical method for the quantification of this compound, based on common practices for analogous compounds.
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile: 25mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Mobile Phase: Prepare the potassium phosphate buffer (pH 3.0) and filter it through a 0.45 µm membrane filter. Mix with acetonitrile in the specified ratio and degas the final mobile phase.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[13][14]
4. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections) |
Frequently Asked Questions (FAQs)
Q1: What is a suitable sample preparation method for this compound in a complex matrix like plasma?
A1: For complex matrices, sample preparation is crucial to remove interferences.[3] Common techniques include protein precipitation with a solvent like acetonitrile, followed by centrifugation and filtration of the supernatant. For cleaner samples and better sensitivity, solid-phase extraction (SPE) can be employed.
Q2: How can I confirm the identity of the this compound peak in my sample chromatogram?
A2: The primary method for peak identification is to compare the retention time of the peak in your sample to that of a known this compound standard run under the same chromatographic conditions. For more definitive identification, especially in method development or when dealing with complex samples, you can spike the sample with the this compound standard and observe if the peak height increases without the appearance of a new peak. For unambiguous identification, a mass spectrometric detector (LC-MS) can be used.
Q3: My HPLC system is showing high backpressure. What are the likely causes?
A3: High backpressure is a common issue and can often be resolved systematically.
-
Blockage in the system: A primary cause is a blockage, often at the column inlet frit.[6]
-
Contaminated guard column or column: Particulate matter from samples or mobile phase can build up.
-
Precipitation in the mobile phase: Ensure the mobile phase components are fully soluble in all proportions used in your method.
-
Kinked tubing: Check for any kinks or blockages in the system tubing.
Q4: What should I do if I don't see any peaks after injecting my this compound sample?
A4:
-
Check connections: Ensure all fluidic connections are secure and that the mobile phase is flowing.
-
Verify sample preparation: Confirm that the sample was prepared correctly and at a concentration that is detectable.
-
Detector settings: Make sure the detector is on and set to the correct wavelength for this compound.
-
Injector operation: Verify that the injector is making the injection correctly.
-
Sample degradation: Consider the possibility that this compound may have degraded in the sample solvent.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for common peak shape problems.
Caption: Decision tree for diagnosing retention time variability.
References
- 1. HPLC Method for Analysis of Amphetamine | SIELC Technologies [sielc.com]
- 2. Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. High-pH Chiral Separation of Amphetamines | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ukim.mk [repository.ukim.mk]
- 8. Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijbpas.com [ijbpas.com]
Technical Support Center: Optimizing Tiflorex Dosage for Consistent Results
For researchers, scientists, and drug development professionals utilizing Tiflorex, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in-vivo and in-vitro studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the anorectic effect of this compound between subjects in our rat study. What are the potential causes?
A1: Inter-subject variability is a common challenge in in-vivo studies with psychostimulants. Several factors can contribute to these inconsistencies:
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Genetic Variation: Individual differences in the genes encoding for drug metabolizing enzymes (e.g., cytochrome P450s) and neurotransmitter receptors can lead to varied responses to this compound.
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Diet and Gut Microbiome: The composition of the diet can influence the absorption and metabolism of drugs. The gut microbiome can also play a role in drug metabolism and overall physiological state, potentially impacting the animal's response.
-
Baseline Food Preference: The anorectic effect of serotonergic agents like this compound can be influenced by the animal's habitual diet and preference for certain macronutrients.
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Stress and Environmental Factors: Stress can significantly alter neurochemical baselines and affect feeding behavior, potentially masking or exaggerating the effects of this compound. Ensure consistent and minimal stress handling protocols.
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Drug Administration: Inconsistent injection volumes, rates, or sites (for parenteral administration) can lead to variability in drug absorption and bioavailability.
Q2: The suppressive effect of this compound on food intake seems to diminish over several days of repeated administration. Why is this happening?
A2: This phenomenon is likely due to the development of tolerance. With repeated administration of serotonergic agents like this compound and its analog fenfluramine, the brain can adapt to the increased serotonin levels. This can involve downregulation of serotonin receptors or depletion of serotonin stores, leading to a reduced anorectic effect over time. One study on fenfluramine noted a rapid development of tolerance to its anorectic effects, although this was somewhat delayed with this compound.[1]
Q3: We are preparing this compound solutions from a powder form. What are the best practices to ensure consistency?
A3: Proper preparation of drug solutions is critical for reproducible results. Here are some key recommendations:
-
Use a Calibrated Balance: Ensure accurate weighing of the this compound powder.
-
Sterile Diluents: Whenever possible, use sterile, pH-balanced, and osmotically balanced diluents suitable for injection, such as sterile 0.9% sodium chloride.
-
Aseptic Technique: Prepare solutions under sterile conditions to prevent contamination, especially for parenteral administration.
-
Thorough Dissolution: Ensure the powder is completely dissolved in the diluent. Sonication may be used to aid dissolution if necessary.
-
Consistent Vehicle: Use the same vehicle for all experimental groups, including the control group, to control for any effects of the solvent itself.
-
Fresh Preparation: Ideally, prepare solutions fresh for each experiment. If storage is necessary, validate the stability of the solution under the chosen storage conditions.
Q4: What are the recommended storage conditions for this compound powder and its solutions?
A4: While specific stability data for this compound is limited in publicly available literature, general guidelines for amphetamine-like compounds should be followed. This compound powder should be stored in a cool, dry, and dark place to prevent degradation. For solutions, it is best practice to prepare them fresh before each experiment. If short-term storage is required, store the solution in a sterile, sealed container at 2-8°C and protect it from light. A 30-day expiration for diluted drugs is a general guideline, but if the solution appears cloudy or discolored, it should be discarded.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent anorectic effect within the same subject across different experimental days. | Variability in food deprivation protocols. | Ensure a consistent food deprivation schedule before each drug administration. |
| Circadian rhythm effects. | Conduct experiments at the same time each day to minimize the influence of circadian variations in metabolism and feeding behavior. | |
| Inconsistent drug preparation. | Prepare a fresh solution for each experiment using a standardized protocol. | |
| Unexpected behavioral side effects (e.g., hyperactivity, stereotypy). | Dose is too high. | This compound is a stimulant.[2] High doses can lead to non-specific behavioral effects that may interfere with the measurement of food intake. Perform a dose-response study to identify the optimal dose that produces anorexia without significant side effects. |
| Off-target effects. | While the primary mechanism is thought to be serotonergic, interactions with other neurotransmitter systems (e.g., dopamine) may occur at higher doses. | |
| Low oral bioavailability. | First-pass metabolism. | This compound has a low oral bioavailability (around 30% in rats) due to significant first-pass metabolism.[3] For more consistent systemic exposure, consider intraperitoneal (i.p.) or intravenous (i.v.) administration. |
| Food in the stomach. | If oral administration is necessary, ensure that the timing of administration relative to feeding is consistent across all subjects. | |
| Difficulty dissolving this compound powder. | Inappropriate solvent. | While saline is a common vehicle, for some compounds, a small amount of a co-solvent like DMSO or ethanol may be required. If a co-solvent is used, ensure the final concentration is low and non-toxic, and that the vehicle is administered to the control group. |
| Low temperature. | Ensure the diluent is at room temperature before attempting to dissolve the powder. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Male Rats (10 mg/kg dose)
| Parameter | Oral Administration | Intravenous Administration |
| Time to Maximum Plasma Concentration (Tmax) | ~30 minutes | N/A |
| Plasma Half-life (t1/2) | 7.5 hours | 7.5 hours |
| Bioavailability | ~30% | 100% |
| Major Metabolites | Northis compound sulfoxide, Northis compound sulfone | Northis compound sulfoxide, Northis compound sulfone |
Data sourced from a study on the metabolism and kinetics of this compound in rats.[3]
Table 2: Dose-Dependent Effects of this compound and Fenfluramine on Food Intake in Rats
| Drug | Dose (i.p.) | Effect on Protein-Rich Diet | Effect on Carbohydrate-Rich Diet |
| This compound | 2.5 mg/kg | Dose-dependent reduction | Dose-dependent reduction |
| 5.0 mg/kg | Dose-dependent reduction | Marked reduction | |
| Fenfluramine | 2.5 mg/kg | Dose-dependent reduction | Reduction |
| 5.0 mg/kg | Dose-dependent reduction | Marked reduction |
Data is qualitative based on a comparative study of this compound and Fenfluramine.[1]
Experimental Protocols
Protocol: Assessment of the Anorectic Effect of this compound in a Rat Model of Food Intake
This protocol is a composite based on standard practices for similar compounds and should be adapted and optimized for specific experimental goals.
1. Animals and Housing:
- Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
- Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
- Acclimation: Allow at least one week for acclimation to the housing conditions before the start of the experiment.
2. Drug Preparation:
- This compound is obtained in powdered form.
- On the day of the experiment, prepare a fresh solution of this compound in sterile 0.9% saline.
- The desired concentration should be calculated based on the average weight of the animals and the target dose (e.g., 2.5 or 5.0 mg/kg).
- The injection volume should be consistent across all animals (e.g., 1 ml/kg).
3. Experimental Procedure:
- Habituation: For at least three days prior to the experiment, habituate the animals to the injection procedure by administering a saline injection (1 ml/kg, i.p.).
- Food Deprivation: Food deprive the animals for a consistent period (e.g., 12-18 hours) before the start of the dark cycle. Water should be available ad libitum.
- Drug Administration: At the beginning of the dark cycle, administer this compound (or vehicle) via intraperitoneal (i.p.) injection.
- Food Presentation: Immediately after the injection, provide a pre-weighed amount of standard chow.
- Measurement of Food Intake: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Account for any spillage.
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare food intake between the different treatment groups.
4. Ethical Considerations:
- All animal procedures should be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
- Monitor animals for any signs of distress or adverse effects.
Visualizations
References
- 1. Qualitative and quantitative effects of fenfluramine and this compound on food consumption in trained rats offered dietary choices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The metabolism and kinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Early Tiflorex Clinical Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are interpreting the early clinical data of Tiflorex (formerly known as flutiorex). Given that this compound was a developmental drug candidate from the 1970s that did not proceed to market, the available data is limited. This guide aims to address the specific challenges arising from this limited dataset.
Frequently Asked Questions (FAQs)
Q1: What was the primary therapeutic objective of the early this compound clinical trials?
A1: The primary therapeutic objective of the early this compound clinical trials was to evaluate its efficacy as an appetite suppressant.[1][2] The extended-release formulation, TFX-SR, was shown to produce a significant suppression of appetite in Phase II clinical trials.[2][3]
Q2: What is the proposed mechanism of action for this compound, and what are the challenges in its interpretation?
A2: The precise mechanism of action of this compound was reportedly never fully elucidated through dedicated studies.[2] However, due to its structural similarity to fenfluramine and 4-MTA, it is hypothesized to act as a selective serotonin-releasing agent and a 5-HT2 receptor agonist.[2] The primary challenge for researchers is the lack of direct experimental evidence to confirm this pathway, forcing reliance on data from analogous compounds.
Q3: What were the key reported side effects of this compound in the early clinical trials?
A3: Early clinical data reported several side effects for this compound, although it was noted to have little effect on heart rate.[2] Reported adverse events included slightly more sleep disturbances and headaches compared to placebo, as well as mydriasis (pupil dilation) and a self-reported decrease in arousal.[2][3]
Q4: Why was the clinical development of this compound discontinued?
A4: The available documentation does not explicitly state the reason for the discontinuation of this compound's development. However, it is common for drug candidates to be abandoned due to a variety of factors, including but not limited to insufficient efficacy, unfavorable side effect profiles discovered in later-stage trials, or strategic business decisions. Researchers should consider the possibility of unpublished data revealing less favorable outcomes.
Troubleshooting Guides for Data Interpretation
Issue 1: Incomplete Dose-Response Data
-
Problem: The available literature provides qualitative descriptions of anorectic effects but lacks detailed dose-response curves.
-
Troubleshooting Steps:
-
Acknowledge the limitations of the existing data in any analysis.
-
Use the available information that this compound was found to be twice as potent an anorectic as fenfluramine to create a hypothetical dose-response relationship for modeling purposes.[1]
-
Clearly state that any models are based on this limited information and require further experimental validation.
-
Issue 2: Ambiguity in the Pharmacokinetic Profile
-
Problem: While some pharmacokinetic data from rat models exists, the full pharmacokinetic profile in humans, particularly for the extended-release formulation, is not well-documented. In rats, this compound is rapidly N-dealkylated to norflutiorex.[2]
-
Troubleshooting Steps:
-
When comparing this compound to other compounds, highlight that differences in metabolic pathways could lead to different efficacy and safety profiles.
-
For any new research, prioritize early pharmacokinetic and metabolism studies to address this knowledge gap.
-
Issue 3: Lack of Long-Term Safety Data
-
Problem: The early clinical trials were of short duration, and therefore, no long-term safety data for this compound is available. This is a critical issue, especially given the known cardiovascular side effects of the structurally related fenfluramine, which led to its withdrawal from the market.
-
Troubleshooting Steps:
-
Any modern reassessment of this compound or similar compounds must include a thorough cardiovascular safety evaluation.
-
In preclinical models, specific attention should be given to markers of cardiac valvulopathy and pulmonary hypertension.
-
Data Presentation
Table 1: Summary of this compound Efficacy Data from Early Clinical Trials
| Endpoint | Observation | Citation |
| Appetite Suppression | Significant suppression of appetite with the extended-release formulation (TFX-SR). | [2][3] |
| Food Intake | Significant reduction in food intake corresponding to the subjective anorectic effect. | [3] |
| Potency | Found to be twice as potent an anorectic as fenfluramine. | [1] |
Table 2: Summary of this compound Safety and Side Effect Data from Early Clinical Trials
| Parameter | Observation | Citation |
| Cardiovascular | ||
| Heart Rate | Little to no effect observed. | [2][3] |
| Blood Pressure | No effect observed. | [3] |
| Neurological/Psychological | ||
| Sleep | Slightly more sleep disturbances than placebo. | [2][3] |
| Headaches | More frequent reports of headaches compared to placebo. | [2][3] |
| Arousal | Self-reported decrease in arousal. | [2][3] |
| Mood | No significant change in subjective measures of mood. | [3] |
| Ocular | ||
| Pupil Diameter | Mydriasis (pupil dilation) was observed. | [2][3] |
Experimental Protocols
Protocol 1: Evaluation of Anorectic Activity in Humans (Based on Phase II Trial Description)
-
Study Design: A two-phase, placebo-controlled, double-blind trial.
-
Subjects: Healthy female volunteers.
-
Intervention: Administration of a slow-release formulation of this compound (TFX-SR).
-
Phase I - Subjective Measures:
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Assessment of hunger at regular intervals post-administration using subjective rating scales.
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Comparison of hunger ratings between the TFX-SR and placebo groups.
-
-
Phase II - Objective Measures:
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Measurement of food intake at a time corresponding to the anorectic effect observed in Phase I.
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Monitoring of physiological parameters including pupil diameter, pulse rate, and blood pressure.
-
-
Outcome Measures:
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Primary: Significant reduction in subjective hunger and objective food intake in the TFX-SR group compared to placebo.
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Secondary: Assessment of side effects and changes in physiological parameters.
-
Mandatory Visualizations
Caption: Hypothesized signaling pathway for this compound's anorectic effect.
Caption: Experimental workflow for a two-phase anorectic clinical trial.
Caption: Logical relationships of challenges in early this compound data interpretation.
References
How to account for Tiflorex metabolism in experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tiflorex. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you account for this compound metabolism in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: The major metabolic pathway for this compound is S-oxidation of the trifluoromethylthio group, leading to the formation of sulfoxide and sulfone metabolites. N-de-ethylation also occurs, resulting in the formation of northis compound, which subsequently undergoes S-oxidation to form northis compound sulfoxide and northis compound sulfone.[1]
Q2: Which enzymes are responsible for this compound metabolism?
A2: While specific studies on this compound are limited, the S-oxidation of thioether compounds is predominantly catalyzed by cytochrome P450 (CYP) enzymes. The CYP2C subfamily, particularly CYP2C9 and CYP2C19, often exhibits high affinity for such reactions. Flavin-containing monooxygenases (FMOs) can also contribute to a lesser extent. Further research is needed to definitively identify the specific human CYP isoforms involved in this compound metabolism.
Q3: What are the known metabolites of this compound?
A3: The primary metabolites identified in preclinical studies (rats) are:
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This compound sulfoxide
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This compound sulfone
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Northis compound (N-de-ethylated this compound)
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Northis compound sulfoxide
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Northis compound sulfone[1]
Q4: How can I obtain standards for this compound metabolites?
A4: Currently, commercial standards for this compound metabolites may not be readily available. Custom synthesis by a specialized chemical synthesis company is the most likely route to obtain these compounds for use as analytical standards in your experiments.
Q5: What is the reported bioavailability of this compound and what does it imply?
A5: In rats, this compound has a low oral bioavailability of approximately 30%.[1] This suggests extensive first-pass metabolism in the liver, where a significant portion of the drug is metabolized before it reaches systemic circulation.
Troubleshooting Guide
Problem: I am not detecting any this compound metabolites in my in vitro assay.
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Possible Cause 1: Inappropriate in vitro system.
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Solution: Ensure you are using a metabolically competent system. Liver microsomes are suitable for studying Phase I metabolism (like S-oxidation), but for a complete picture including potential conjugation (Phase II), hepatocytes are recommended.
-
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Possible Cause 2: Insufficient incubation time.
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Solution: this compound metabolism may be slow. Extend your incubation times. A time-course experiment (e.g., 0, 15, 30, 60, 120, 240 minutes) is recommended to determine the optimal incubation period.
-
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Possible Cause 3: Low substrate concentration.
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Solution: Increase the concentration of this compound in your incubation. However, be mindful of potential substrate inhibition at very high concentrations. A concentration range finding study is advisable.
-
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Possible Cause 4: Inadequate analytical sensitivity.
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Solution: Your LC-MS/MS method may not be sensitive enough to detect low levels of metabolites. Optimize the mass spectrometry parameters, including parent and product ion transitions, collision energy, and source parameters for this compound and its predicted metabolites.
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Problem: I am observing high variability in my metabolic stability results.
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Possible Cause 1: Inconsistent enzyme activity.
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Solution: Ensure consistent lot-to-lot quality of your liver microsomes or hepatocytes. Always perform a positive control with a compound known to be metabolized by the same enzyme family to check for consistent activity.
-
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Possible Cause 2: Issues with sample preparation.
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Solution: Standardize your sample preparation protocol. Ensure complete and consistent quenching of the metabolic reaction at each time point, for example, by adding ice-cold acetonitrile. Also, ensure consistent recovery of analytes during any extraction steps.
-
-
Possible Cause 3: Instability of the compound or metabolites.
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Solution: this compound or its metabolites may be unstable in the sample matrix or during storage. Assess the stability of the parent drug and its metabolites under your experimental and storage conditions.
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound and its metabolites in male rats following a 10 mg/kg oral or intravenous dose.
| Compound | Route | Tmax (min) | Plasma Half-Life (hr) | Urinary Excretion (0-48hr, % of dose) | Bioavailability (%) |
| This compound | Oral | 30 | 7.5 | 1 | 30 |
| This compound | IV | - | 7.5 | 1 | - |
| This compound Sulfoxide | Oral | - | 2.5 | 7 | - |
| This compound Sulfone | Oral | - | 2.5 | 7 | - |
| Northis compound Sulfoxide | Oral | - | 2.5 | 10 | - |
| Northis compound Sulfone | Oral | - | 9.8 | 20 | - |
| Data from a study in male rats.[1] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine the metabolic stability of this compound and identify its primary metabolites in human liver microsomes.
Materials:
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This compound
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Pooled human liver microsomes (HLMs)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
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Ice-cold acetonitrile
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96-well plates
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Incubator/shaker
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LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation should be less than 1%.
-
In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLMs (final concentration, e.g., 0.5 mg/mL), and this compound (final concentration, e.g., 1 µM).
-
Prepare a negative control without the NADPH regenerating system.
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Course Sampling:
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At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.
-
-
Sample Processing:
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Centrifuge the plate to pellet the precipitated protein.
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Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
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Analyze the samples for the disappearance of this compound and the formation of its metabolites (sulfoxides and sulfones of this compound and northis compound).
-
See Protocol 3 for a suggested starting point for the LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
-
Protocol 2: In Vitro Metabolism of this compound using Human Hepatocytes
Objective: To investigate the metabolism of this compound in a more complete cellular system, including both Phase I and Phase II metabolic pathways.
Materials:
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Cryopreserved human hepatocytes
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Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate factors)
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Collagen-coated culture plates
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This compound
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Ice-cold acetonitrile
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LC-MS/MS system
Methodology:
-
Cell Culture:
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Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
-
Incubation with this compound:
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Remove the seeding medium and replace it with fresh, pre-warmed medium containing this compound at the desired concentration (e.g., 1 µM).
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 1, 4, 8, and 24 hours), collect both the cells and the incubation medium.
-
-
Sample Processing:
-
To the collected samples, add ice-cold acetonitrile to quench metabolic activity and lyse the cells.
-
Centrifuge to remove cell debris and protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze for the parent drug and potential metabolites, including conjugated metabolites.
-
See Protocol 3 for a suggested starting point for the LC-MS/MS method.
-
-
Data Analysis:
-
Determine the rate of disappearance of this compound and the formation of metabolites over time.
-
Protocol 3: LC-MS/MS Method for the Quantification of this compound and its Metabolites
Objective: To develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound, northis compound, and their sulfoxide and sulfone metabolites in biological matrices.
Instrumentation:
-
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Suggested Starting Parameters (to be optimized):
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transitions (Hypothetical): These need to be determined by infusing pure standards. The following are suggested starting points based on the structures:
-
This compound: Precursor ion [M+H]+ → Product ion (fragmentation of the ethylamine side chain).
-
Northis compound: Precursor ion [M+H]+ → Product ion (fragmentation of the amine side chain).
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This compound Sulfoxide: Precursor ion [M+H]+ → Product ion.
-
This compound Sulfone: Precursor ion [M+H]+ → Product ion.
-
Northis compound Sulfoxide: Precursor ion [M+H]+ → Product ion.
-
Northis compound Sulfone: Precursor ion [M+H]+ → Product ion.
-
-
Internal Standard: A structurally similar compound not present in the samples, or a stable isotope-labeled version of this compound.
Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: Workflow for characterizing this compound metabolism.
References
Technical Support Center: Tiflorex Stability in Experimental Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Tiflorex in experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing discoloration. What could be the cause?
Discoloration of solutions containing phenylethylamine derivatives like this compound can be an indication of oxidative degradation. The phenylethylamine structure is susceptible to oxidation, which can be triggered by exposure to air (oxygen), light, or trace metal ions. This process may lead to the formation of colored byproducts.
Q2: I am observing a decrease in the expected activity of this compound in my assays. Could this be a stability issue?
Yes, a loss of potency or inconsistent results are common signs of compound degradation. This compound, being a substituted phenylethylamine, can degrade through pathways such as oxidation.[1] Ensuring the stability of your stock and working solutions is critical for obtaining reliable and reproducible experimental data.[1]
Q3: What are the key factors that can influence the stability of this compound in my experimental buffer?
The stability of this compound in solution is primarily influenced by several factors:
-
pH: The pH of the buffer can significantly affect the stability of this compound. Compounds with a trifluoromethylthio group have been shown to be stable in acidic and neutral conditions but can degrade under basic conditions.[2]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]
-
Light: Exposure to UV or visible light can induce photodegradation.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1] The known metabolic pathway of this compound involves S-oxidation, suggesting the sulfur atom in the trifluoromethylthio group is susceptible to oxidation.[3]
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.[1]
Troubleshooting Guide
This guide provides specific troubleshooting advice for common problems encountered with this compound stability.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound concentration over time in working solution. | pH-mediated hydrolysis. | Maintain the buffer pH in the acidic to neutral range (pH 4-7). Avoid alkaline conditions (pH > 8).[2] |
| Oxidation. | Prepare fresh solutions before use. Degas buffers to remove dissolved oxygen. Consider adding antioxidants like ascorbic acid, especially for long-term experiments. Protect solutions from air by purging with an inert gas (e.g., nitrogen or argon). | |
| Photodegradation. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1] Conduct experiments under low-light conditions when possible. | |
| Adsorption to container surfaces. | Use silanized glassware or low-adsorption plasticware (e.g., polypropylene). | |
| Inconsistent results between experimental replicates. | Inconsistent solution preparation and storage. | Standardize solution preparation protocols. Use freshly prepared solutions for each experiment. Store stock solutions at appropriate temperatures, protected from light and air. |
| Contamination of buffer. | Use high-purity water and buffer reagents. Filter-sterilize buffers to prevent microbial growth, which can alter pH and introduce contaminants. | |
| Precipitate formation in the buffer. | Poor solubility. | Verify the solubility of this compound in your specific buffer system. If solubility is an issue, consider using a co-solvent (e.g., DMSO, ethanol) for the stock solution, but be mindful of the final concentration of the co-solvent in the experimental buffer to avoid off-target effects. |
| pH shift. | Ensure the buffer has sufficient buffering capacity to maintain the desired pH after the addition of this compound stock solution. |
Experimental Protocols
Protocol for Preparing a Stable this compound Working Solution
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Solvent Selection: Use high-purity, HPLC-grade solvents for preparing stock solutions to minimize contaminants.[1]
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol to create a concentrated stock solution.
-
Store the stock solution in small aliquots at -20°C or -80°C in amber, tightly sealed vials to minimize freeze-thaw cycles and exposure to light and air.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare the experimental buffer (e.g., phosphate-buffered saline, Tris buffer) with high-purity water and reagents. Adjust the pH to the desired acidic or neutral range (e.g., pH 6.0-7.4).
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To minimize oxidation, degas the buffer by sparging with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Dilute the this compound stock solution into the degassed buffer to the final desired concentration immediately before use.
-
Protocol for Assessing this compound Stability (Forced Degradation Study)
Forced degradation studies help to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature and sample at earlier time points (e.g., 30 minutes, 1, 2, 4 hours) due to expected rapid degradation.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours.[1]
-
Thermal Degradation: Place the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for 48 hours.[1]
-
Photodegradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be kept under the same conditions but protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and neutralize it if it was subjected to acidic or basic conditions.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
-
Data Presentation
Table 1: Predicted pH-Dependent Stability of this compound
Note: This table is based on the general stability of compounds containing a trifluoromethylthio group, as direct quantitative data for this compound is not available in the public domain.
| pH Range | Predicted Stability | Rationale |
| Acidic (pH < 7) | High | Compounds with trifluoromethylthio groups are generally stable under acidic conditions.[2] |
| Neutral (pH = 7) | High | Compounds with trifluoromethylthio groups show good stability at neutral pH.[2] |
| Basic (pH > 7) | Low | Rapid degradation is observed for compounds with trifluoromethylthio groups under basic conditions.[2] |
Visualizations
References
Technical Support Center: Tiflorex Behavioral Studies
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Tiflorex in behavioral studies. The protocols and data presented are standardized to enhance reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The precise mechanism of action for this compound has not been extensively studied. However, it is structurally related to fenfluramine and is believed to act as a selective serotonin-releasing agent and an agonist at 5-HT2 receptors.[1][2] This action increases extracellular serotonin levels, which can modulate mood, appetite, and behavior.
Q2: What are the known metabolites of this compound in rodents?
A2: In rats, this compound is rapidly N-dealkylated to its primary metabolite, norflutiorex.[1] The metabolism also involves S-oxidation, leading to the formation of sulfoxides and sulfones of both this compound and northis compound.[3] These metabolites are primarily excreted in the urine.[1][3]
Q3: What is the pharmacokinetic profile of this compound in rats?
A3: Following oral administration in rats, this compound is absorbed rapidly, with maximum plasma levels reached within 30 minutes. The elimination half-life of the unchanged drug is approximately 7.5 hours. However, some metabolites, like northis compound sulfone, have longer half-lives, contributing to a total radioactivity half-life of about 13 hours.[3]
Q4: Are there potential side effects of this compound that could confound behavioral results?
A4: Yes. Human clinical trials with a sustained-release formulation reported side effects including slight sleep disturbances, headaches, and mydriasis (pupil dilation).[1][4] While there was no evidence of CNS stimulation, a reduction in subjective arousal was noted.[4] Researchers should consider these potential effects, as they could influence activity levels, anxiety paradigms, and sensory-motor functions in rodents.
Troubleshooting Guides
General Issues
Q: My results show high variability between animals in the same treatment group. What are the common causes?
A: High variability is a frequent challenge in behavioral research and can stem from several factors:
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Environmental Factors: Inconsistent lighting, sudden noises, or temperature fluctuations in the testing room can cause stress and alter behavior.[5][6] Mice, in particular, are sensitive to olfactory cues from other animals or the experimenter's lotions or perfumes.[5][7]
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Experimenter Handling: Inconsistent handling techniques can induce stress. It is crucial to handle all animals in the same manner for a consistent period each day leading up to and during the experiment.[5][8] The sex of the experimenter has also been shown to potentially influence rodent anxiety and pain sensitivity.[7]
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Animal-Specific Factors: The estrous cycle in female rodents can significantly impact performance in various behavioral assays.[5] Social hierarchy within the home cage and the animal's individual history are also contributing factors.[7][9] Consider testing males and females separately.[5][8]
Assay-Specific Troubleshooting
Elevated Plus Maze (EPM)
Q: My this compound-treated animals are freezing or immobile on the open arms. How should I interpret this?
A: Freezing on the open arms can be a sign of heightened anxiety. This behavior can be triggered by sudden noises or movements in the testing room.[10] If an animal remains immobile for a significant portion of the test (e.g., over 30% of the total time), its data may need to be excluded from the analysis.[10] It is critical to ensure the testing environment is quiet and consistent.[11]
Q: An animal fell off the open arm. Should I exclude it from the study?
A: This is a rare occurrence. If an animal falls, it should be quickly and calmly returned to the center of the maze.[10] This event must be noted, and the data from this animal should be excluded from the final analysis of the EPM task. However, the animal should complete the test to maintain consistency in experimental exposure, especially if it is part of a larger battery of tests.[10]
Forced Swim Test (FST)
Q: My control animals are showing very little immobility time. What could be wrong?
A: Several factors can lead to low immobility in control animals:
-
Water Temperature: The water should be maintained between 24-30°C.[12] If the water is too cold, it may increase active swimming as the animal tries to stay warm.
-
Apparatus Dimensions: The cylinder must be wide enough that the mouse cannot easily touch the sides and deep enough that its tail does not touch the bottom.[12][13] This prevents the animal from finding support and encourages floating behavior.
-
Strain Differences: Different mouse strains exhibit different baseline levels of immobility. Ensure your protocol is optimized for the specific strain you are using.[9]
Q: How long should the FST session last for mice?
A: A standard FST session for mice is 6 minutes. Typically, the first 2 minutes are considered an initial habituation period and are excluded from the analysis. The final 4 minutes are scored for immobility, swimming, and climbing behaviors.[13][14]
Novel Object Recognition (NOR) Test
Q: My animals are not exploring the objects. What can I do?
A: Low exploration can be due to several issues:
-
Stress and Neophobia: The animals may be stressed. Ensure they are thoroughly habituated to the testing arena for at least one to two days before the training session.[15][16] Low, diffuse lighting (around 20 lux) can also reduce anxiety and encourage exploration.[17]
-
Object Choice: The objects may be uninteresting or frightening. Avoid objects that are too large, too small, or that can be easily moved.[15] Objects with varied textures and shapes often encourage more interaction.[15]
-
Lack of Motivation: While the test relies on innate curiosity, general health issues or sedative effects of a compound could reduce motivation.[7] Always perform general health checks before behavioral testing.[7]
Q: The animals show a preference for one of the identical objects during the training phase. How do I address this?
A: An inherent preference for one object can invalidate the test. It is essential to counterbalance the objects and their positions.[16] Before starting the main experiment, run a pilot test with different object pairs to ensure that animals do not have an innate preference for any specific object.[16] If a preference is observed, those objects should not be used in the study.[16]
Quantitative Data Summary
The following tables present hypothetical data from behavioral studies investigating the effects of this compound.
Table 1: Elevated Plus Maze (EPM) Results 5-minute test duration
| Group | Treatment | N | Time in Open Arms (s) | Open Arm Entries | Closed Arm Entries |
| 1 | Vehicle (Saline) | 12 | 35.2 ± 4.1 | 8.5 ± 1.2 | 15.3 ± 1.8 |
| 2 | This compound (5 mg/kg) | 12 | 55.8 ± 5.3 | 10.1 ± 1.5 | 16.1 ± 2.0 |
| 3 | This compound (10 mg/kg) | 12 | 72.1 ± 6.8** | 11.5 ± 1.7 | 15.8 ± 1.9 |
| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. |
Table 2: Forced Swim Test (FST) Results Immobility measured during the final 4 minutes of a 6-minute test
| Group | Treatment | N | Immobility Time (s) |
| 1 | Vehicle (Saline) | 12 | 155.4 ± 10.2 |
| 2 | This compound (5 mg/kg) | 12 | 121.7 ± 9.5 |
| 3 | This compound (10 mg/kg) | 12 | 98.3 ± 8.1** |
| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. |
Table 3: Novel Object Recognition (NOR) Test Results 1-hour retention interval
| Group | Treatment | N | Discrimination Index | Total Exploration Time (s) |
| 1 | Vehicle (Saline) | 12 | 0.45 ± 0.05 | 45.3 ± 3.9 |
| 2 | This compound (5 mg/kg) | 12 | 0.48 ± 0.06 | 47.1 ± 4.2 |
| 3 | This compound (10 mg/kg) | 12 | 0.25 ± 0.07 | 44.8 ± 4.0 |
| Data are presented as Mean ± SEM. p<0.05 compared to Vehicle. Discrimination Index = (Time with Novel - Time with Familiar) / Total Time. |
Experimental Protocols & Visualizations
Putative this compound Signaling Pathway
This compound is hypothesized to function similarly to fenfluramine, primarily by promoting the release of serotonin (5-HT) from presynaptic neurons and acting as an agonist on postsynaptic 5-HT2 receptors.
Caption: Putative signaling pathway for this compound.
General Experimental Workflow
A typical behavioral study involving this compound administration follows a structured timeline to ensure animal welfare and data integrity.
Caption: General workflow for a this compound behavioral study.
Detailed Methodologies
1. Elevated Plus Maze (EPM) Protocol
-
Objective: To assess anxiety-like behavior. The test is based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[11][18]
-
Apparatus: A plus-shaped maze raised 50 cm off the floor, with two open arms and two closed arms (15 cm high walls).[8] The arms are typically 35 cm x 5 cm.[8]
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes prior to the test.[11]
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before testing.
-
Gently place the animal in the center of the maze, facing one of the open arms.[6][10]
-
Allow the animal to explore the maze for 5 minutes.[10]
-
Record the session using an overhead video camera connected to tracking software.
-
Key parameters measured are time spent in open vs. closed arms and the number of entries into each arm.[18]
-
Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[11]
-
2. Forced Swim Test (FST) Protocol
-
Objective: To assess depressive-like behavior or behavioral despair.[12]
-
Apparatus: A clear glass or plastic cylinder (20 cm diameter, 50 cm height) filled with water (24-25°C) to a depth of 30 cm, making it impossible for the animal to escape or touch the bottom.[12][19]
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes.
-
Administer this compound or vehicle 30 minutes before the test.
-
Gently place the animal into the water-filled cylinder.
-
The test duration is 6 minutes.[13] The animal must be continuously monitored during this period.[12]
-
After 6 minutes, remove the animal, dry it with a towel, and place it in a clean, warm cage.[12]
-
Score the final 4 minutes of the test for "immobility," defined as the time the animal spends floating with only minor movements necessary to keep its head above water.[13]
-
Change the water between animals or after each session as needed to remove waste.[12]
-
3. Novel Object Recognition (NOR) Protocol
-
Objective: To assess learning and memory, specifically recognition memory.[20] The test leverages the innate tendency of rodents to investigate novel objects more than familiar ones.[15]
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) and pairs of identical, non-porous objects that are heavy enough not to be displaced by the animal.[16]
-
Procedure:
-
Habituation (Day 1): Place the animal in the empty arena for 5-10 minutes to allow free exploration.[16]
-
Training/Familiarization (Day 2): Administer this compound or vehicle 30 minutes prior. Place two identical objects in opposite corners of the arena. Allow the animal to explore the objects for 10 minutes.[16] Exploration is defined as the nose pointing at the object within 2 cm.[17][20]
-
Testing (Day 2, after retention interval): After a 1-hour retention interval, return the animal to the arena where one of the familiar objects has been replaced with a novel object. Allow 5-10 minutes of exploration.[16]
-
Record all sessions with video tracking software.
-
Calculate the Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[16] A higher index indicates better memory.
-
Clean the arena and objects thoroughly between trials.[16]
-
Logical Troubleshooting Workflow
When encountering unexpected results, a systematic approach can help identify the root cause.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The metabolism and kinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An evaluation of the anorectic activity in man of a sustained release formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. behaviorcloud.com [behaviorcloud.com]
- 7. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 18. noldus.com [noldus.com]
- 19. Forced Swim Test Protocol [protocols.io]
- 20. New Object Recognition | USF Health [health.usf.edu]
Validation & Comparative
A Comparative Guide to the Anorectic Potency of Tiflorex and Fenfluramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anorectic potency of tiflorex and fenfluramine, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two appetite-suppressing compounds.
Executive Summary
This compound demonstrates a higher anorectic potency compared to fenfluramine in both human and animal studies. In human trials, this compound was found to be approximately twice as potent as fenfluramine in reducing food intake.[1][2] Preclinical data in rats further support this, with the d-isomer of this compound (SL 72.340-d) exhibiting a four-fold greater potency than fenfluramine in reducing food consumption. Both compounds exert their effects primarily through the enhancement of central serotonergic transmission, although a detailed comparative analysis of their receptor binding affinities requires further investigation.
Data Presentation
Anorectic Potency
| Compound | Species | Potency Comparison | ED₅₀ (Food Intake Reduction) | Dosage (Anorectic Effect) | Source |
| This compound | Human | ~2x more potent than fenfluramine | Not Reported | Not Reported | [1][2] |
| Rat (d-isomer) | 4x more potent than fenfluramine | 1.4 mg/kg | 2.5 mg/kg & 5.0 mg/kg (i.p.) | ||
| Fenfluramine | Human | - | Not Reported | Not Reported | [1][2] |
| Rat | - | 5.6 mg/kg | 2.5 mg/kg & 5.0 mg/kg (i.p.) |
Receptor Binding Affinities (Kᵢ in nM)
| Receptor | Fenfluramine | Norfenfluramine (Metabolite) | This compound | Source |
| 5-HT₂A | Weak Affinity | Moderate Affinity | Not Reported | [3] |
| 5-HT₂B | Weak Affinity (~5000 nM) | High Affinity (10-50 nM) | Not Reported | [3][4] |
| 5-HT₂C | Weak Affinity | Moderate Affinity | Not Reported | [3][4] |
Experimental Protocols
Assessment of Anorectic Activity in Rats
This protocol outlines a standard procedure for evaluating and comparing the anorectic effects of compounds like this compound and fenfluramine in a rat model.
1. Animals:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Age: Young adult (6-8 weeks old).
-
Housing: Individually housed in wire-mesh cages to allow for accurate food intake measurement and prevent coprophagy.
-
Environment: Maintained on a 12:12 hour light-dark cycle at a controlled temperature and humidity.
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.
2. Diet:
-
Standard laboratory chow and water are provided ad libitum unless otherwise specified by the study design (e.g., high-fat diet for diet-induced obesity models).
3. Drug Administration:
-
Route: Intraperitoneal (i.p.) injection is a common route for acute studies. Oral gavage (p.o.) can also be used.
-
Vehicle: The drug vehicle (e.g., saline, distilled water) should be administered to the control group.
-
Dosage: A range of doses for each compound is typically tested to determine a dose-response relationship and calculate the ED₅₀.
4. Measurement of Food Intake:
-
Method: Food intake is measured by weighing the food hopper at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-drug administration. Automated systems that continuously monitor food intake can also be utilized for more detailed analysis of meal patterns.[5][6]
-
Spillage: Spilled food should be collected and weighed to ensure accurate measurement of consumption.
5. Data Analysis:
-
Food intake is typically expressed as grams consumed per unit of time.
-
The data is analyzed using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of different treatments.
-
The ED₅₀ (the dose that produces 50% of the maximum effect) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Both this compound and fenfluramine are believed to exert their anorectic effects by increasing the levels of serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Fenfluramine's Mechanism of Action:
Fenfluramine is a serotonin-releasing agent and a reuptake inhibitor.[7] Its anorectic effect is primarily mediated through the activation of 5-HT₂C receptors on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[8][9] This activation leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake. Fenfluramine's active metabolite, norfenfluramine, has a high affinity for 5-HT₂B and 5-HT₂C receptors.[3][4]
This compound's Mechanism of Action:
The mechanism of action for this compound is less well-characterized but is also thought to involve the enhancement of central serotoninergic transmission. Given its structural similarity to fenfluramine, it is plausible that this compound and/or its metabolites also interact with serotonin transporters and receptors to increase synaptic serotonin levels. However, detailed studies on its specific receptor binding affinities and downstream signaling pathways are limited.
Mandatory Visualizations
Caption: Signaling pathway of fenfluramine's anorectic effect.
Caption: Experimental workflow for comparing anorectic drugs in rats.
References
- 1. Reductions of food intake and body weight in diet-induced obese rats following chronic treatment with a monomeric peptide multiagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. 67.20.83.195 [67.20.83.195]
- 6. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Tiflorex and Other Amphetamines for Researchers
For Immediate Release
This guide provides a comparative analysis of Tiflorex (also known as flutiorex) and other amphetamine-based compounds, intended for researchers, scientists, and drug development professionals. This compound, a stimulant developed in the 1970s as an appetite suppressant, was never commercialized but remains a compound of interest for its structural and potential pharmacological relationship to other amphetamines like fenfluramine.[1] This document synthesizes available data on their mechanisms of action, pharmacological effects, and experimental findings to offer a clear, data-driven comparison.
I. Overview of Compounds
Amphetamines are a class of psychostimulant drugs that primarily act on the central nervous system. Their core chemical structure is a phenethylamine backbone.[2] Variations in this structure give rise to a wide range of compounds with differing potencies and effects. This guide will focus on comparing this compound with the well-studied amphetamines: d-amphetamine, and its structural relative, fenfluramine.
This compound is structurally related to fenfluramine and 4-MTA.[1] Although its precise mechanism of action has not been extensively studied, its similarity to fenfluramine suggests a potential role as a selective serotonin releasing agent.[1]
d-Amphetamine is a potent central nervous system stimulant.[3] Its primary mechanism of action involves increasing the synaptic concentrations of dopamine and norepinephrine.[4] It is three to five times more potent than its l-isomer.[4]
Fenfluramine , an amphetamine analogue, acts as a powerful releasing agent with a preferential action on serotonin (5-HT).[4][5] It was previously used as an anorectic but was withdrawn from the market due to concerns about cardiotoxicity.[5]
II. Comparative Pharmacological Data
The following table summarizes key pharmacological parameters for this compound, d-amphetamine, and fenfluramine based on available preclinical and clinical data.
| Parameter | This compound | d-Amphetamine | Fenfluramine |
| Primary Mechanism of Action | Presumed serotonin releasing agent[1] | Dopamine and norepinephrine releasing agent[4] | Selective serotonin releasing agent[4][5] |
| Anorectic Potency (Human) | Claimed to be twice as potent as fenfluramine[1] | Effective anorectic | Potent anorectic |
| Anorectic Potency (Rat) | Claimed to be 4 times more potent than fenfluramine[1] | Potent anorectic | Potent anorectic |
| CNS Stimulation | No significant evidence of CNS stimulation[6] | Potent CNS stimulant[3] | Sedative effects at higher doses[7] |
| Cardiovascular Effects | Little effect on heart rate or blood pressure[1][6] | Potent vasopressor[7] | Little effect on blood pressure and temperature[7] |
| Side Effects | Sleep disturbances, headaches, mydriasis[1][6] | Insomnia, anxiety, paranoia, psychosis (at high doses) | Mydriasis, sedation, potential for hallucinogenic episodes at high doses[7] |
III. Experimental Protocols
Anorectic Activity Evaluation in Humans (this compound)
A two-phase, placebo-controlled, double-blind trial was conducted with six healthy female volunteers to evaluate the anorectic activity of a sustained-release formulation of this compound (TFX-SR).[6]
-
Phase I: Assessed subjective measures of hunger, arousal, and mood at various time points post-administration of TFX-SR or placebo.
-
Phase II: Objectively measured food intake at times corresponding to the subjective anorectic effects observed in Phase I.[6]
-
Physiological Measurements: Pupil diameter, pulse rate, and blood pressure were monitored throughout the study.[6]
Comparative Study of Anorectic Effects in Rats (this compound vs. Fenfluramine)
The anorectic effects of intraperitoneally administered fenfluramine and this compound were compared in male rats.[8]
-
Animal Model: Male rats were trained to a reversed dark/light cycle and given a choice between a protein-rich or protein-poor meal, or a carbohydrate-rich or carbohydrate-poor meal, available for the first 4 hours of the dark cycle.[8]
-
Drug Administration: Fenfluramine or this compound (2.5 mg/kg or 5.0 mg/kg i.p.) was administered 30 minutes before the end of the light cycle.[8]
-
Outcome Measure: Food consumption of each diet type was measured.[8]
IV. Visualized Signaling Pathways and Workflows
General Amphetamine Mechanism of Action
The following diagram illustrates the primary mechanism by which amphetamines increase synaptic monoamine concentrations.
Caption: General mechanism of amphetamine action on dopaminergic neurons.
Experimental Workflow for Anorectic Drug Evaluation in Rats
The following diagram outlines the experimental workflow for comparing the anorectic effects of this compound and fenfluramine in a rat model.
Caption: Workflow for comparative anorectic studies in rats.
V. Conclusion
This compound presents a unique pharmacological profile within the amphetamine class. While sharing structural similarities with fenfluramine and a presumed serotonergic mechanism, it appears to lack the significant CNS stimulant and cardiovascular effects associated with classical amphetamines like d-amphetamine.[1][6] The claim of its superior anorectic potency compared to fenfluramine warrants further investigation.[1] The provided experimental protocols offer a foundation for future comparative studies to elucidate the precise mechanisms and therapeutic potential of this compound and other novel amphetamine analogues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Therapeutic Potential of Amphetamine-like Psychostimulants [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An evaluation of the anorectic activity in man of a sustained release formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of fenfluramine and amphetamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Qualitative and quantitative effects of fenfluramine and this compound on food consumption in trained rats offered dietary choices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Serotonin-Releasing Activity of Tiflorex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the serotonin-releasing activity of Tiflorex, a compound structurally related to the well-known serotonin-releasing agent, fenfluramine. Due to the limited publicly available data on this compound's direct effects on serotonin release, this document outlines a series of established experimental protocols that can be employed to characterize its activity. For comparative purposes, data and methodologies related to the reference serotonin-releasing agents, fenfluramine and 3,4-methylenedioxymethamphetamine (MDMA), are included.
Executive Summary
This compound, an amphetamine derivative developed as an appetite suppressant, is hypothesized to act as a serotonin-releasing agent. However, its mechanism of action has not been extensively studied.[1] This guide details the necessary in vitro and in vivo assays to elucidate its serotonergic properties, comparing potential outcomes with the known activities of fenfluramine and MDMA.
Comparative Analysis of Serotonin-Releasing Agents
A critical step in validating a novel serotonin-releasing agent is to quantify its potency and efficacy in comparison to well-characterized compounds. The following table summarizes key parameters for fenfluramine and MDMA. The values for this compound are presented as hypothetical, representing the data points to be determined through the experimental protocols outlined in this guide.
| Parameter | This compound (Hypothetical) | d-Fenfluramine | MDMA | Rationale |
| Chemical Structure | C₁₂H₁₆F₃NS | C₁₂H₁₆F₃N | C₁₁H₁₅NO₂ | Structural similarity to known serotonin releasers can inform predicted activity. |
| Molecular Weight | 263.32 g/mol | 231.26 g/mol | 193.24 g/mol | Basic physicochemical property. |
| SERT Binding Affinity (Ki) | To Be Determined | ~0.85 µM (IC50 for uptake inhibition)[1] | 1.34 µM[2] | Direct measure of interaction with the serotonin transporter. |
| In Vitro 5-HT Release (EC50) | To Be Determined | ~1 µM[3] | 1.12 µM | Potency in inducing serotonin release from isolated nerve terminals. |
Proposed Experimental Workflow for Validating this compound
A systematic approach is necessary to thoroughly characterize the serotonin-releasing activity of a novel compound. The following workflow outlines the key experimental stages, from initial in vitro screening to in vivo confirmation.
References
- 1. Comparative action of fenfluramine on the uptake and release of serotonin and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Releasing activities of d-fenfluramine and fluoxetine on rat hippocampal synaptosomes preloaded with [3H]serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tiflorex and Other Anorectic Agents: A Review of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study comparison of clinical trial data for Tiflorex, an experimental anorectic agent from the 1970s, and other notable appetite suppressants. Due to the limited publicly available data on this compound, this comparison relies on early-phase studies and establishes context through the clinical performance of related and co-developed compounds.
Executive Summary
Data Presentation
Table 1: Efficacy of Anorectic Agents in Clinical Trials (Weight Loss)
| Drug | Dosage | Trial Duration | Mean Weight Loss (Drug) | Mean Weight Loss (Placebo) | Study Population |
| This compound (TFX-SR) | Not specified | Not applicable | Data not available | Data not available | Obese patients |
| Fenfluramine | 20 mg, three times a day | 24 weeks | 7.5 ± 1.2 kg | 4.4 ± 0.9 kg | Simple obesity (130% to 180% of ideal body weight) |
| Dexfenfluramine | 15 mg, twice a day | 12 weeks | 5.7 ± 0.1 kg | - | Obese patients |
| 24 weeks | 7.0 ± 0.8 kg | - | |||
| Phentermine | 30 mg, once a day | 24 weeks | 10.0 ± 1.2 kg | 4.4 ± 0.9 kg | Simple obesity (130% to 180% of ideal body weight) |
| Mazindol | 2 mg/day | 12 weeks | 13.5 kg | 4.2 kg | Overweight diabetic patients |
| Not specified | 6 weeks | ~0.45 kg/week (1 pound/week) | No weight loss | Obese patients |
Note: this compound weight loss data in obese patients is not available in the public domain. Its efficacy is suggested to be twice that of fenfluramine based on anorectic effect in healthy volunteers.
Table 2: Safety and Tolerability of Anorectic Agents
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound (TFX-SR) | Sleep disturbances, headaches, mydriasis (pupil dilation), decreased arousal.[1] | Data not available |
| Fenfluramine | Drowsiness, dry mouth. | Associated with cardiac valvulopathy and pulmonary hypertension, leading to its withdrawal from the market. |
| Dexfenfluramine | Tiredness, diarrhea, dry mouth, polyuria, drowsiness. | Similar to fenfluramine, associated with cardiac valvulopathy and pulmonary hypertension, leading to its withdrawal. |
| Phentermine | Dry mouth, insomnia. | Potential for abuse and addiction. |
| Mazindol | Dizziness, nausea, dry mouth, insomnia, depression. | Not specified in the provided sources. |
Experimental Protocols
Detailed experimental protocols for the this compound Phase II trials are not publicly available. However, based on the published studies and the standards for anorectic drug trials in the 1970s, the following general methodologies were likely employed.
General Clinical Trial Design for Anorectic Agents (1970s Era):
-
Study Design: Randomized, double-blind, placebo-controlled trials were the standard.
-
Patient Population: Typically included adult subjects with simple obesity, often defined as being a certain percentage above their ideal body weight. Patients with secondary causes of obesity or certain comorbidities were often excluded.
-
Intervention: The active drug was administered at a fixed dose or titrated over a specific period. This was compared against a placebo.
-
Duration: Trials were often short-term, ranging from a few weeks to six months.
-
Primary Efficacy Endpoint: The primary measure of efficacy was mean weight loss from baseline compared to the placebo group.
-
Safety Assessments: Included monitoring of vital signs (blood pressure, heart rate), recording of adverse events through patient reporting and clinical observation, and sometimes included electrocardiograms (ECGs) and basic laboratory tests.
Specific Protocol Information from Comparator Studies:
-
Weintraub et al. (1984) - Fenfluramine and Phentermine: This 24-week, double-blind, controlled clinical trial enrolled 81 individuals with simple obesity (130% to 180% of ideal body weight). Participants were prescribed individualized diets. The study compared phentermine resin (30 mg in the morning), fenfluramine hydrochloride (20 mg three times a day), a combination of both, and placebo.
-
Finer et al. (1988) - Dexfenfluramine: This study involved 29 patients treated for 24 weeks with dexfenfluramine 15 mg twice daily.
-
Double-blind clinical trial of mazindol... (1979): This 12-week, double-blind clinical trial administered mazindol (2 mg/day) or placebo to 46 obese diabetic patients in conjunction with a 1000-calorie diet.
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is understood to be analogous to that of fenfluramine, primarily acting as a serotonin-releasing agent. This action increases the concentration of serotonin in the synaptic cleft, which is believed to enhance satiety and reduce appetite.
The diagram above illustrates the proposed mechanism of action for this compound and fenfluramine. These drugs enter the presynaptic neuron and are thought to inhibit the vesicular monoamine transporter 2 (VMAT2), leading to increased cytosolic serotonin. They also reverse the action of the serotonin transporter (SERT), causing an efflux of serotonin into the synaptic cleft. The resulting increase in synaptic serotonin activates postsynaptic receptors, such as the 5-HT2C receptor, which is known to play a key role in satiety and appetite regulation.
References
Tiflorex: A Comparative Efficacy Analysis Against Modern Appetite Suppressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the historical appetite suppressant Tiflorex with contemporary pharmacological agents used for weight management. The analysis focuses on efficacy, mechanism of action, and experimental data, with a particular emphasis on the evolution of safety and therapeutic targets in the field of obesity pharmacotherapy.
Introduction: The Evolving Landscape of Appetite Suppressants
The pharmacological management of obesity has seen a significant transformation over the past few decades. Early agents, such as this compound, often targeted monoamine neurotransmitter systems to induce satiety. While effective to some degree, this class of drugs was frequently associated with significant safety concerns. Modern appetite suppressants, in contrast, leverage a more nuanced understanding of the complex neurohormonal pathways that regulate energy homeostasis. This guide examines the efficacy and underlying biology of this compound in the context of today's leading anti-obesity medications.
Comparative Efficacy and Safety
Modern appetite suppressants have undergone extensive clinical trials to establish both their efficacy and safety profiles. The following tables summarize the available data for this compound and leading modern alternatives.
Table 1: Comparison of Efficacy
| Drug Class | Drug Name(s) | Average Weight Loss (% of initial body weight) | Trial Duration |
| Serotonergic Agent | This compound | Data not available in percentage format. Described as a potent anorectic with significant appetite suppression in Phase II trials. | Not specified |
| GLP-1 Receptor Agonists | Semaglutide (Wegovy) | 14.9% - 15.2% | 68 - 104 weeks[6][7] |
| Liraglutide (Saxenda) | 6.0% - 8.0% | 56 weeks[7][8] | |
| Tirzepatide (Zepbound) | Up to 22.5% | 72 weeks[7][8][9] | |
| Sympathomimetic/Anticonvulsant | Phentermine/Topiramate (Qsymia) | 9.3% - 10.5% | 108 weeks (SEQUEL study)[7] |
| Opioid Antagonist/Antidepressant | Naltrexone/Bupropion (Contrave) | ~5% - 9% | 56 weeks[8] |
Table 2: Comparison of Mechanism of Action and Safety Profile
| Drug Name(s) | Mechanism of Action | Common Side Effects | Serious Adverse Events |
| This compound | Believed to act as a serotonin releasing agent, similar to fenfluramine, increasing serotonergic transmission in the hypothalamus to promote satiety. | Sleep disturbances, headaches, mydriasis. | Presumed: Cardiac valvulopathy, pulmonary hypertension (based on fenfluramine data)[1][2][3][4][5]. |
| Semaglutide, Liraglutide, Tirzepatide | GLP-1 (and in the case of Tirzepatide, GIP) receptor agonists. They mimic incretin hormones to enhance insulin secretion, slow gastric emptying, and act on the hypothalamus to reduce appetite and food intake[6][10][11][12][13][14]. | Nausea, vomiting, diarrhea, constipation, abdominal pain. | Pancreatitis, gallbladder problems, risk of thyroid C-cell tumors (seen in rodents)[6]. |
| Phentermine/Topiramate | Phentermine is a sympathomimetic that stimulates norepinephrine release to suppress appetite. Topiramate's mechanism in weight loss is not fully understood but may involve augmenting GABAergic activity and modulating voltage-gated ion channels[15][16][17]. | Paresthesia, dizziness, dysgeusia, insomnia, constipation, dry mouth. | Fetal toxicity, increased heart rate, suicidal ideation, acute myopia and secondary angle closure glaucoma. |
| Naltrexone/Bupropion | Bupropion is a dopamine and norepinephrine reuptake inhibitor that stimulates POMC neurons. Naltrexone is an opioid antagonist that blocks the autoinhibitory feedback on POMC neurons, thus amplifying the anorectic effect[18][19][20][21][22]. | Nausea, constipation, headache, vomiting, dizziness, insomnia, dry mouth. | Suicidal thoughts and behaviors, seizures, increase in blood pressure and heart rate, hepatotoxicity. |
Experimental Protocols
For modern appetite suppressants, the clinical trial designs are more standardized and rigorously documented. A representative example would be the STEP (Semaglutide Treatment Effect in People with obesity) 1 trial for Semaglutide :
-
Objective: To assess the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg versus placebo for weight management in adults with obesity.
-
Design: A 68-week, randomized, double-blind, placebo-controlled, multinational trial.
-
Participants: 1,961 adults with a BMI of 30 or greater (or ≥27 with at least one weight-related comorbidity) without diabetes.
-
Intervention: Participants were randomized in a 2:1 ratio to receive either semaglutide 2.4 mg or placebo, administered subcutaneously once weekly. Both groups received lifestyle intervention counseling.
-
Primary Endpoints: The primary endpoints were the percentage change in body weight and the proportion of participants achieving a weight reduction of at least 5% from baseline at week 68.
-
Key Secondary Endpoints: Included the proportion of participants with weight loss of at least 10% or 15%, and changes in cardiometabolic risk factors.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound and the established pathways for modern appetite suppressants, as well as a generalized workflow for a clinical trial.
Signaling Pathways
Caption: Proposed serotonergic pathway of this compound.
Caption: GLP-1 receptor agonist signaling pathway.
Caption: Synergistic action of Naltrexone and Bupropion.
Experimental Workflow
Caption: Generalized workflow for an obesity clinical trial.
Conclusion
The comparison between this compound and modern appetite suppressants highlights a paradigm shift in anti-obesity drug development. While this compound's potent anorectic effects were promising, the likely association with severe cardiovascular side effects, as seen with its analogue fenfluramine, underscores the limitations of targeting the serotonergic system broadly.
Modern therapies, such as GLP-1 receptor agonists and combination drugs like Phentermine/Topiramate and Naltrexone/Bupropion, demonstrate a more sophisticated approach by targeting specific neurohormonal pathways that regulate appetite and satiety. These agents have not only shown superior and more consistent weight loss in long-term clinical trials but have also undergone rigorous safety evaluations. For drug development professionals, the trajectory from this compound to today's medications emphasizes the critical importance of balancing efficacy with a deep understanding of the molecular mechanisms to ensure patient safety and achieve favorable therapeutic outcomes. The future of anti-obesity pharmacotherapy will likely continue this trend of targeted, mechanism-based drug design.
References
- 1. Cardiac valvulopathy associated with exposure to fenfluramine or dexfenfluramine: U.S. Department of Health and Human Services interim public health recommendations, November 1997 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diet drugs and cardiac valvulopathy: a survey of dental patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A population-based study of appetite-suppressant drugs and the risk of cardiac-valve regurgitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Appetite suppressants and valvular heart disease [pubmed.ncbi.nlm.nih.gov]
- 5. Valvular Heart Disease with the Use of Fenfluramine-Phentermine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semaglutide Mechanism of Action: How GLP-1 Works | Fella Health [fellahealth.com]
- 7. Approved Anti-Obesity Medications in 2022 KSSO Guidelines and the Promise of Phase 3 Clinical Trials: Anti-Obesity Drugs in the Sky and on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]
- 9. sciencealert.com [sciencealert.com]
- 10. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 11. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 13. agewellatl.net [agewellatl.net]
- 14. Spotlight on the Mechanism of Action of Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. Naltrexone/Bupropion ER (Contrave): Newly Approved Treatment Option for Chronic Weight Management in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. joe.bioscientifica.com [joe.bioscientifica.com]
A Comparative Analysis of the Side Effect Profiles of Tiflorex and Fenfluramine
A comparative guide for researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive, direct comparison of the side effect profiles of Tiflorex and fenfluramine is not feasible due to a significant disparity in available data. Fenfluramine has been extensively studied, particularly in its recent application as an anti-seizure medication, resulting in a well-documented safety profile. In contrast, this compound, a drug candidate from the 1970s that appears to have been abandoned, has very limited publicly available safety and toxicological data. This guide presents the detailed side effect profile of fenfluramine and summarizes the sparse information available for this compound.
Fenfluramine: A Comprehensive Side Effect Profile
Fenfluramine, originally developed as an appetite suppressant, has been repurposed at lower doses for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome. Its use is associated with a range of side effects, with a particular focus on cardiovascular safety due to its historical association with valvular heart disease (VHD) and pulmonary arterial hypertension (PAH) at higher doses.
Quantitative Analysis of Fenfluramine Side Effects
The following tables summarize the incidence of common adverse events reported in clinical trials of fenfluramine for the treatment of Dravet Syndrome (DS) and Lennox-Gastaut Syndrome (LGS).
Table 1: Common Adverse Events Reported in Fenfluramine Clinical Trials (DS and LGS)
| System Organ Class | Adverse Event | Incidence in Fenfluramine Group | Incidence in Placebo Group |
| Metabolism and Nutrition | Decreased appetite | ≥10% and greater than placebo | Varies by study |
| Decreased weight | ≥10% and greater than placebo | Varies by study | |
| Nervous System | Somnolence, sedation, lethargy | ≥10% and greater than placebo | Varies by study |
| Ataxia, balance disorder, gait disturbance | ≥10% and greater than placebo | Varies by study | |
| Status epilepticus | ≥10% and greater than placebo | Varies by study | |
| Gastrointestinal | Diarrhea | ≥10% and greater than placebo | Varies by study |
| Constipation | ≥10% and greater than placebo | Varies by study | |
| Vomiting | ≥10% and greater than placebo | Varies by study | |
| Drooling, salivary hypersecretion | ≥10% and greater than placebo | Varies by study | |
| General Disorders | Fatigue, malaise, asthenia | ≥10% and greater than placebo | Varies by study |
| Pyrexia (fever) | ≥10% and greater than placebo | Varies by study | |
| Fall | ≥10% and greater than placebo | Varies by study | |
| Infections | Upper respiratory tract infection | ≥10% and greater than placebo | Varies by study |
| Cardiac | Abnormal echocardiogram | ≥10% and greater than placebo | Varies by study |
| Vascular | Increased blood pressure | ≥10% and greater than placebo | Varies by study |
Note: The term "abnormal echocardiogram" in these studies often refers to trace or mild regurgitation, which can be considered physiologic. No cases of VHD or PAH were reported in these recent clinical trials.
Cardiovascular Side Effects
The primary cardiovascular concerns with fenfluramine are VHD and PAH, linked to its serotonergic mechanism, specifically its agonist activity at the 5-HT2B receptor on cardiac valves. This has led to a stringent Risk Evaluation and Mitigation Strategy (REMS) program for its current use, which includes mandatory cardiac monitoring.
Neurological and Psychiatric Side Effects
Common neurological side effects include somnolence, sedation, and ataxia.[1] Psychiatric adverse events can include agitation, irritability, and abnormal behaviors. Suicidal thoughts and tendencies have also been reported as a potential risk.[2]
This compound (Flutiorex): A Limited Side Effect Profile
This compound is a structural analog of fenfluramine that was investigated as an anorectic agent in the 1970s. Publicly available data on its side effect profile is scarce and derived from small-scale, early-phase studies.
Summary of Known this compound Side Effects
-
Cardiovascular: A preliminary study in six healthy volunteers noted a rise in systolic blood pressure.[3] However, a subsequent study in six female volunteers found no effect on pulse rate or blood pressure.[4]
-
Neurological: this compound is described as a central nervous system stimulant.[3] One study reported slight sleep disturbance and a higher frequency of headaches compared to placebo.[4]
-
Ocular: Mydriasis (dilation of the pupil) has been reported.[3][4]
-
General: A reduction in subjective arousal was noted in one study.[4]
Due to the lack of comprehensive clinical trial data, a quantitative assessment of the incidence of these or other potential side effects is not possible.
Mechanisms of Action and Their Relation to Side Effects
Fenfluramine's Signaling Pathways
Fenfluramine's therapeutic and adverse effects are primarily attributed to its activity within the serotonergic system. It acts as a serotonin-releasing agent and a positive modulator of the sigma-1 receptor.[5][6][7] The cardiovascular side effects are linked to the activation of 5-HT2B receptors on heart valves by its metabolite, norfenfluramine.[8]
Caption: Fenfluramine's multifaceted mechanism of action.
This compound's Presumed Mechanism of Action
The exact mechanism of action of this compound has not been extensively studied. However, due to its structural similarity to fenfluramine, it is presumed to act as a serotonin-releasing agent. This presumed mechanism would also suggest a potential for similar serotonergic side effects, including cardiovascular risks, although this has not been documented.
Experimental Protocols
Cardiovascular Safety Monitoring for Fenfluramine
The REMS program for fenfluramine mandates a rigorous cardiovascular monitoring protocol to mitigate the risks of VHD and PAH.
Caption: Cardiovascular monitoring workflow for fenfluramine.
Experimental Protocols for this compound
Detailed experimental protocols for assessing the side effects of this compound are not available in the public domain. The early-phase studies from the 1970s likely employed standard methodologies of that era for monitoring vital signs and subjective side effects in small groups of volunteers.
Conclusion
The side effect profile of fenfluramine is well-characterized, with a known risk of serious cardiovascular events that necessitates careful monitoring. Its common side effects are primarily neurological and gastrointestinal. In stark contrast, the side effect profile of this compound is poorly defined due to a lack of published research. The limited available data suggests a potential for cardiovascular and central nervous system stimulant effects. A direct and meaningful comparison of the safety profiles of these two drugs is precluded by the extensive data gap for this compound. Researchers and drug development professionals should be aware of the well-documented risks associated with fenfluramine and the significant uncertainty surrounding the safety of this compound.
References
- 1. Preliminary assessment of flutiorex, a new anorectic drug, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of the anorectic activity in man of a sustained release formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epilepsy.com [epilepsy.com]
- 6. Serotonergic Drugs and Valvular Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
In Vivo Validation of Tiflorex's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation methodologies for Tiflorex, a putative serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Due to the limited availability of specific in vivo data for this compound, which was not commercially launched, this document establishes a framework for its validation by comparing its expected pharmacological profile with that of established serotonin-norepinephrine reuptake inhibitors (SNRIs), such as Venlafaxine and Duloxetine. The experimental data presented for these comparators serve as a benchmark for the validation process of a triple reuptake inhibitor.
Mechanism of Action: this compound and Comparators
This compound is hypothesized to function as an SNDRI, which means it blocks the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This simultaneous inhibition is expected to increase the extracellular concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft, thereby enhancing neurotransmission. This triple-action mechanism suggests potential therapeutic applications in conditions like depression and obesity. In contrast, SNRIs like Venlafaxine and Duloxetine primarily target SERT and NET, with negligible effects on DAT at therapeutic doses.[1][2]
A key aspect of in vivo validation is to confirm this tripartite neurochemical signature and link it to behavioral outcomes.
Figure 1. this compound's Proposed Triple Reuptake Inhibition Mechanism.
Neurochemical Validation: In Vivo Microdialysis
In vivo microdialysis is a critical technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[3][4][5] This method directly assesses whether a compound like this compound produces the expected increase in serotonin, norepinephrine, and dopamine.
Experimental Protocol: In Vivo Microdialysis in Rats
-
Animal Model and Surgery : Male Sprague-Dawley rats are anesthetized and surgically implanted with a guide cannula targeting a specific brain region, such as the prefrontal cortex or nucleus accumbens. The animals are allowed to recover for several days.[6][7]
-
Microdialysis Procedure : On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[6][7]
-
Baseline Collection : After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish basal neurotransmitter concentrations.[5]
-
Drug Administration : this compound or a comparator drug is administered (e.g., intraperitoneally), and post-treatment samples are collected for several hours.
-
Sample Analysis : The concentrations of 5-HT, NE, and DA in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[5]
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Metabolic Pathways of Tiflorex and Norfenfluramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of two pharmacologically related compounds: Tiflorex, a trifluoromethylthio-substituted phenylisopropylamine, and norfenfluramine, the major active metabolite of the anorectic agent fenfluramine. Understanding the biotransformation of these compounds is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall safety. This comparison is supported by experimental data from in vitro and in vivo studies.
Executive Summary
This compound and norfenfluramine undergo distinct primary metabolic transformations. This compound is predominantly metabolized via S-oxidation , a process targeting the sulfur atom in its trifluoromethylthio group. This leads to the formation of sulfoxide and sulfone derivatives of both this compound and its N-de-ethylated metabolite, northis compound. In contrast, norfenfluramine is primarily formed through the N-de-ethylation of its parent compound, fenfluramine, a reaction mediated by multiple cytochrome P450 (CYP) enzymes. While norfenfluramine can undergo further metabolism, its initial formation is the key metabolic step.
Metabolic Pathways: A Detailed Comparison
The metabolic fates of this compound and norfenfluramine are dictated by their chemical structures. The presence of a trifluoromethylthio group in this compound directs its metabolism towards S-oxidation, effectively blocking the aromatic hydroxylation that is more common for other amphetamine derivatives. Norfenfluramine, as a primary amine metabolite, is a product of phase I metabolism and can be a substrate for further enzymatic reactions.
This compound Metabolism
The metabolism of this compound has been primarily studied in rats. The major metabolic pathway involves the oxidation of the sulfur atom.[1] This process occurs in two steps: the formation of a sulfoxide, followed by further oxidation to a sulfone. Both this compound and its N-de-ethylated metabolite, northis compound, undergo this S-oxidation.[1] The enzymes responsible for S-oxidation of xenobiotics are generally cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[2][3][4][5][6][7][8]
The primary metabolites of this compound identified in rat urine are:
-
This compound sulfoxide
-
This compound sulfone
-
Northis compound sulfoxide
-
Northis compound sulfone
Norfenfluramine Metabolism
Norfenfluramine is the major active metabolite of fenfluramine.[9] Its formation is a critical step in the overall metabolism of fenfluramine. The primary metabolic reaction is the N-de-ethylation of fenfluramine, which is catalyzed by several cytochrome P450 enzymes, primarily CYP1A2, CYP2B6, and CYP2D6.[10][11][12][13][14] Secondary involvement of CYP2C9, CYP2C19, and CYP3A4 has also been reported.[12][14]
Once formed, norfenfluramine can undergo further metabolism, although these pathways are less extensively characterized. In vitro studies with human liver microsomes have shown that norfenfluramine can be further metabolized, with some involvement of CYP1A2, CYP2B6, CYP2C19, and CYP2D6.[10] Norfenfluramine has also been shown to be an inhibitor of CYP2D6.[15]
Quantitative Data Comparison
The following tables summarize the available quantitative data on the metabolism of this compound and norfenfluramine.
Table 1: Urinary Excretion of this compound and its Metabolites in Rats (% of Dose) [1]
| Compound | Percentage of Dose in Urine (0-48h) |
| Unchanged this compound | 1% |
| This compound Sulfoxide | 7% |
| This compound Sulfone | 7% |
| Northis compound Sulfoxide | 10% |
| Northis compound Sulfone | 20% |
Table 2: Enzymes Involved in the Metabolism of this compound and Norfenfluramine
| Compound | Metabolic Reaction | Key Enzymes Involved |
| This compound | S-oxidation | Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs) (inferred) |
| N-de-ethylation | Not explicitly identified | |
| Norfenfluramine (from Fenfluramine) | N-de-ethylation | CYP1A2, CYP2B6, CYP2D6 (primary); CYP2C9, CYP2C19, CYP3A4 (secondary)[10][11][12][14] |
| Norfenfluramine | Further Metabolism | CYP1A2, CYP2B6, CYP2C19, CYP2D6[10] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro and in vivo studies. Below are representative methodologies for the key experiments cited.
In Vitro Metabolism using Human Liver Microsomes
This protocol is a standard method for identifying the enzymes responsible for drug metabolism.
Objective: To determine which CYP enzymes are involved in the metabolism of a test compound.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Test compound (this compound or norfenfluramine)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Specific CYP inhibitors (e.g., furafylline for CYP1A2, ticlopidine for CYP2B6, quinidine for CYP2D6)
-
Recombinant human CYP enzymes
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: The test compound is incubated with human liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Inhibition Assay: To identify the specific CYPs involved, the incubation is repeated in the presence of selective chemical inhibitors for each major CYP isoform. A reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that enzyme.
-
Recombinant Enzyme Assay: The test compound is incubated with individual recombinant human CYP enzymes to confirm which enzymes can catalyze the metabolic reaction.
-
Reaction Quenching: At various time points, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The formation of metabolites is quantified using a validated LC-MS/MS method.
In Vivo Metabolism Study in Rats
This protocol describes a typical in vivo study to identify and quantify drug metabolites in a living organism.
Objective: To determine the metabolic profile and excretion of a test compound in rats.
Materials:
-
Male Sprague-Dawley rats
-
Radiolabeled test compound (e.g., ¹⁴C-Tiflorex)
-
Metabolic cages for separate collection of urine and feces
-
Scintillation counter for radioactivity measurement
-
HPLC and/or LC-MS/MS for metabolite identification and quantification
Procedure:
-
Dosing: A known dose of the radiolabeled test compound is administered to the rats, typically orally or intravenously.
-
Sample Collection: The rats are housed in metabolic cages, and urine and feces are collected at predetermined intervals (e.g., 0-24h, 24-48h). Blood samples may also be collected.
-
Radioactivity Measurement: The total radioactivity in urine, feces, and plasma samples is measured using a liquid scintillation counter to determine the extent of absorption and excretion.
-
Metabolite Profiling: Urine and plasma samples are analyzed by HPLC with a radioactivity detector to separate the parent compound from its metabolites.
-
Metabolite Identification: The fractions corresponding to the radioactive peaks are collected and analyzed by LC-MS/MS to determine the chemical structures of the metabolites.
-
Quantification: The amount of each metabolite is quantified based on its radioactivity or by using a validated LC-MS/MS method with appropriate standards.
Conclusion
The metabolic pathways of this compound and norfenfluramine are fundamentally different, a direct consequence of their distinct chemical structures. This compound primarily undergoes S-oxidation, a pathway that is less common for amphetamine-like compounds and is favored due to the presence of the trifluoromethylthio group. Norfenfluramine's metabolism is centered around its formation via N-de-ethylation of fenfluramine by a consortium of CYP enzymes. This detailed comparison of their metabolic pathways, supported by quantitative data and experimental methodologies, provides valuable insights for researchers in the fields of pharmacology, toxicology, and drug development. A thorough understanding of these metabolic differences is essential for predicting the clinical behavior of these and related compounds.
References
- 1. The metabolism and kinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 4. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidizing species in the mechanism of cytochrome P450 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Microsomal metabolism of thiobenzamide and thiobenzamide S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 10. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism of dexfenfluramine in human liver microsomes and by recombinant enzymes: role of CYP2D6 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Tiflorex's Anorectic Effects: Validating Historical Findings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the historical findings on the anorectic agent Tiflorex, contrasting its performance with its structural analog, fenfluramine. The information is supported by a detailed examination of key experimental data and methodologies from foundational studies conducted in the 1970s.
This compound (formerly flutiorex), a stimulant amphetamine developed as an appetite suppressant, showed early promise in preclinical and clinical settings. Historical research suggests that its mechanism of action, though not extensively studied, is similar to that of fenfluramine, primarily acting as a selective serotonin-releasing agent. The following sections summarize the quantitative data from key human and animal studies, detail the experimental protocols, and visualize the proposed signaling pathways and experimental workflows.
Comparative Efficacy: this compound vs. Fenfluramine
Clinical and preclinical studies from the 1970s consistently positioned this compound as a more potent anorectic agent than fenfluramine. The following tables summarize the key quantitative findings from these seminal studies.
Human Clinical Trials: Anorectic and Physiological Effects
A key double-blind study by Giudicelli et al. (1976) in healthy human volunteers directly compared the effects of this compound, fenfluramine, and a placebo. The results highlighted this compound's significant anorectic potential.
| Parameter | This compound (8 mg) | Fenfluramine (20 mg) | Placebo |
| Anorectic Effect | |||
| Food Intake Reduction | Significant | Less pronounced than this compound | No significant change |
| Potency vs. Fenfluramine | Approximately twice as potent[1] | - | - |
| Sympathetic Nervous System Effects | |||
| Systolic Blood Pressure | Increase | Not specified | No significant change |
| Mydriasis (Pupil Dilation) | Marked | Not specified | No significant change |
| Central Nervous System Effects | |||
| Critical Flicker Frequency | Increase (indicating stimulation) | Not specified | No significant change |
| Psychomotor Coordination | No significant influence | Not specified | No significant influence |
Table 1: Summary of comparative effects of this compound and fenfluramine in healthy human volunteers. Data sourced from Giudicelli et al. (1976).
Another study by Silverstone et al. (1979) evaluated a sustained-release formulation of this compound (TFX-SR) in healthy female volunteers, confirming its appetite-suppressing effects.
| Parameter | This compound-SR | Placebo |
| Subjective Effects | ||
| Hunger Reduction | Significant (5-7 hours post-administration) | No significant reduction |
| Objective Effects | ||
| Food Intake | Significant reduction | No significant change |
| Pulse Rate & Blood Pressure | No effect | No effect |
| Mydriasis | Observed | Not observed |
| CNS Stimulation | No evidence | No evidence |
| Reported Side Effects | ||
| Sleep Disturbance | Slight | - |
| Headaches | More frequent than placebo | - |
Table 2: Effects of sustained-release this compound (TFX-SR) in healthy female volunteers. Data sourced from Silverstone et al. (1979).[2]
Preclinical Studies: Effects on Food Consumption in Rats
A study by Blundell et al. (1978) investigated the qualitative and quantitative anorectic effects of this compound and fenfluramine in rats with a choice of diets.
| Diet Type | Drug & Dosage | Effect on Food Consumption |
| Protein-Rich vs. Protein-Poor | This compound (2.5 mg/kg & 5.0 mg/kg) | Dose-dependent reduction in protein-rich diet consumption; Reduction in protein-poor diet consumption |
| Fenfluramine (2.5 mg/kg & 5.0 mg/kg) | Dose-dependent reduction in protein-rich diet consumption; Reduction in protein-poor diet consumption | |
| Carbohydrate-Rich vs. Carbohydrate-Poor | This compound (2.5 mg/kg & 5.0 mg/kg) | Dose-related reduction in carbohydrate-rich diet consumption; Marked reduction in carbohydrate-poor diet consumption |
| Fenfluramine (2.5 mg/kg & 5.0 mg/kg) | Dose-related reduction in carbohydrate-rich diet consumption; Marked reduction in carbohydrate-poor diet consumption (less pronounced at 2.5 mg/kg) | |
| Tolerance | This compound | Development of tolerance was delayed |
| Fenfluramine | Rapid development of tolerance |
Table 3: Comparative effects of this compound and fenfluramine on food consumption in rats. Data sourced from Blundell et al. (1978).[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Human Study: Giudicelli et al. (1976)
-
Study Design: A double-blind, placebo-controlled, crossover trial.
-
Subjects: Six healthy adult volunteers.
-
Treatments:
-
This compound (as hydrochloride salt)
-
Fenfluramine (as hydrochloride salt)
-
Placebo
-
-
Drug Administration: The specific dosages and administration route were not detailed in the available abstract.
-
Anorectic Effect Assessment: Food intake was measured at a standardized meal.
-
Sympathetic Nervous System Assessment:
-
Blood pressure was monitored.
-
Pupil diameter was measured to assess mydriasis.
-
-
Central Nervous System Assessment:
-
Critical flicker fusion frequency was determined.
-
Psychomotor coordination was evaluated using a pursuit rotor test.
-
Human Study: Silverstone et al. (1979)
-
Study Design: A two-phase, placebo-controlled, double-blind trial.
-
Subjects: Six healthy female volunteers.
-
Treatment: A slow-release formulation of this compound (TFX-SR).
-
Phase I (Subjective Effects):
-
Measures: Subjective feelings of hunger, arousal, and mood were assessed using visual analogue scales.
-
-
Phase II (Objective Effects):
-
Measures:
-
Food intake was objectively measured.
-
Physiological parameters including critical flicker fusion frequency, pupil diameter, pulse rate, and blood pressure were recorded.
-
-
-
Side Effect Monitoring: Subjects reported any adverse effects, including sleep disturbance and headaches.
Animal Study: Blundell et al. (1978)
-
Subjects: Male rats.
-
Training:
-
Rats were trained to a reversed dark/light cycle ('night' from 11:00 to 23:00 h).
-
They were accustomed to a food choice paradigm for 10 days, with food available only during the first 4 hours of the dark cycle.
-
-
Dietary Choices:
-
Experiment 1: Protein-rich vs. protein-poor meal.
-
Experiment 2: Carbohydrate-rich vs. carbohydrate-poor meal.
-
-
Drug Administration:
-
This compound and fenfluramine were administered intraperitoneally (i.p.).
-
Dosages of 2.5 mg/kg and 5.0 mg/kg were used.
-
Drugs were administered 30 minutes before the end of the light cycle.
-
-
Data Collection: Food consumption for each diet type was measured.
-
Tolerance Assessment: The development of tolerance to the anorectic effects was observed over subsequent days of drug treatment.
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the putative signaling pathway of this compound and the workflow of the human clinical trial conducted by Giudicelli et al. (1976).
Putative signaling pathway of this compound.
Workflow of the Giudicelli et al. (1976) clinical trial.
References
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Tiflorex
I. Tiflorex: Chemical Profile and Regulatory Context
This compound, also known as flutiorex, is structurally related to fenfluramine.[1] Due to its discontinuation, it is not listed on common hazardous waste schedules, and a specific Safety Data Sheet (SDS) with disposal instructions is not available. Therefore, it is crucial to handle this compound with the caution afforded to any research chemical with unknown long-term environmental and health impacts. The disposal of such substances falls under the general regulations for pharmaceutical waste management set forth by bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[2][3]
II. Quantitative Data for Disposal Planning
While specific quantitative data for this compound disposal is unavailable, the following table outlines key chemical properties that inform safe handling and disposal decisions.
| Property | Value | Implication for Disposal |
| Molecular Formula | C₁₂H₁₆F₃NS | The presence of fluorine and sulfur may require consideration for specific incineration technologies to avoid harmful emissions. |
| Molar Mass | 263.32 g/mol [4] | Standard for chemical inventory and waste manifest documentation. |
| Physical State | Solid (presumed) | Solid waste procedures are generally applicable. |
| Solubility | No data available | Assume low water solubility to prevent aqueous contamination. |
III. Detailed Experimental Protocol for this compound Disposal
The following protocol is a "best practice" guide derived from general principles of chemical and pharmaceutical waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before implementing these procedures.
Objective: To safely and compliantly dispose of this compound waste.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Chemical waste container (clearly labeled)
-
Waste manifest forms (provided by your institution's EHS department)
-
Inert absorbent material (e.g., vermiculite, sand)
Procedure:
-
Segregation:
-
Isolate all this compound waste, including pure compound, contaminated labware (e.g., vials, spatulas), and used PPE.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Containerization:
-
Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include: "Hazardous Waste," "this compound," the full chemical name "(RS)-N-ethyl-1-{3-[(trifluoromethyl)thio]phenyl}propan-2-amine," and the approximate quantity.
-
If dealing with a solution containing this compound, absorb the liquid with an inert material like vermiculite and dispose of it as solid waste.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Documentation:
-
Complete a hazardous waste manifest for the this compound waste. This document tracks the waste from its point of generation to its final disposal facility.[5]
-
Maintain a copy of the manifest for your records.
-
-
Disposal:
-
Arrange for a licensed hazardous waste disposal company to collect the container. Your institution's EHS department will typically manage this process.
-
The preferred method of disposal for non-RCRA hazardous pharmaceutical waste is incineration in a permitted facility to ensure complete destruction.[3]
-
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
V. Alternative Disposal Considerations
In the absence of a licensed hazardous waste disposal service, which is highly unlikely in a professional research setting, the following general guidance for pharmaceutical disposal should be considered as a last resort and only after consulting with local authorities:
-
Do NOT flush this compound down the toilet or drain. This can lead to water contamination.[2][3]
-
Do NOT dispose of this compound in the regular trash without proper preparation.
-
If absolutely no other option is available:
-
Remove the this compound from its original container.
-
Mix it with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[6][7][8] This makes the chemical less appealing to children and pets and helps prevent accidental ingestion.
-
Place the mixture in a sealed container, such as a sealable plastic bag.[6][7][8]
-
Dispose of the sealed container in the household trash.[6][7][8]
-
It is crucial to emphasize that this latter method is not ideal for a research chemical and should only be considered when all other avenues have been exhausted and with approval from relevant safety personnel. The primary and recommended disposal route is through a certified hazardous waste management program.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. pharmalogistics.com [pharmalogistics.com]
- 4. Flutiorex | C12H16F3NS | CID 173669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Medicine: Proper Disposal [nationwidechildrens.org]
- 7. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 8. dea.gov [dea.gov]
Essential Safety and Logistical Information for Handling Tiflorex
Personal Protective Equipment (PPE)
When handling Tiflorex, a comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical safety goggles or a full-face shield | To protect against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | It is recommended to wear two pairs of gloves (inner and outer) for enhanced protection. Ensure gloves are compatible with any solvents being used.[1] |
| Body Protection | Chemical-resistant lab coat or coveralls | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
| Foot Protection | Closed-toe, chemical-resistant shoes | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential to ensure safety during the handling of this compound.
1. Preparation:
- Work within a certified chemical fume hood to minimize inhalation exposure.
- Ensure that an eyewash station and safety shower are readily accessible.
- Gather all necessary equipment and reagents before starting.
- Don the appropriate personal protective equipment as outlined in the table above.
2. Handling and Use:
- When handling the solid compound, use caution to avoid generating dust.
- If creating solutions, add the solid to the solvent slowly to avoid splashing.
- Keep all containers with this compound clearly labeled and tightly sealed when not in use.
3. Spill Management:
- Minor Spills: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled container for disposal. Clean the area with an appropriate solvent and then with soap and water.
- Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.
4. Decontamination:
- Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate solvent and then soap and water.
- Remove and dispose of contaminated PPE in a designated waste container.
- Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Includes unused compound and contaminated disposable items (e.g., weigh boats, gloves, bench paper).
-
Place in a labeled, sealed, and puncture-resistant container.
-
The container should be clearly labeled as "Hazardous Chemical Waste" with the full chemical name.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
General Disposal Guidelines:
-
Follow all local, state, and federal regulations for the disposal of chemical waste. If specific disposal instructions are not available, it is recommended to manage the waste through a licensed hazardous waste disposal company. For unused medicines where a take-back program is not available, the FDA recommends mixing the substance (do not crush tablets or capsules) with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[2][3] However, for a research chemical, disposal as hazardous waste is the more prudent approach.
-
Experimental Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
